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  • Product: 1-(4-Chloro-3-fluorophenyl)propan-1-ol
  • CAS: 1342500-52-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol, a key chiral intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol, a key chiral intermediate in the development of various pharmaceutical compounds. This document outlines two primary synthetic strategies: the Grignard reaction of 4-chloro-3-fluorobenzaldehyde with an ethyl nucleophile and the reduction of 1-(4-chloro-3-fluorophenyl)propan-1-one. Emphasis is placed on the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol. This guide is designed to be a self-validating system, providing detailed methodologies, safety considerations, and analytical characterization to ensure the identity and purity of the final product.

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-ol is a secondary benzylic alcohol that serves as a valuable building block in medicinal chemistry. Its structural features, including the halogenated phenyl ring and the chiral center, make it an attractive precursor for the synthesis of complex molecules with potential therapeutic applications. The strategic importance of this intermediate necessitates a reliable and well-characterized synthetic route. This guide explores the most logical and efficient pathways to this compound, offering insights into reaction mechanisms, optimization, and purification.

Synthetic Strategies and Mechanistic Insights

The synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol can be efficiently achieved through two principal methods. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical control requirements.

Method 1: Grignard Reaction of 4-Chloro-3-fluorobenzaldehyde

This is a classic and highly effective method for forming carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide, to the electrophilic carbonyl carbon of 4-chloro-3-fluorobenzaldehyde.

Mechanism: The Grignard reagent, a potent nucleophile, attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol.[2]

Method 2: Reduction of 1-(4-chloro-3-fluorophenyl)propan-1-one

This method involves the reduction of the corresponding ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one. This is a common and straightforward transformation in organic synthesis.

Mechanism: The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the carbonyl carbon. The resulting alkoxide is then protonated during the workup to give the final alcohol product.[3][4]

Recommended Synthetic Protocol: Grignard Reaction

The Grignard reaction is selected as the recommended protocol due to its high efficiency and directness in constructing the target molecule from readily available starting materials.

Experimental Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition cluster_2 Workup & Purification A Ethyl Bromide + Mg Turnings C Ethylmagnesium Bromide Solution A->C Reflux B Anhydrous Diethyl Ether B->C Solvent E Magnesium Alkoxide Intermediate C->E Nucleophilic Attack D 4-Chloro-3-fluorobenzaldehyde D->E G Crude Product E->G Protonation F Aqueous Acidic Workup (e.g., NH4Cl) F->G H Purification (Column Chromatography) G->H I 1-(4-Chloro-3-fluorophenyl)propan-1-ol H->I

Caption: Workflow for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol via Grignard reaction.

Detailed Step-by-Step Methodology

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMolesPurity
Magnesium TurningsMg24.311.58 g0.06599.8%
Ethyl BromideC₂H₅Br108.977.09 g (4.9 mL)0.06599%
4-Chloro-3-fluorobenzaldehydeC₇H₄ClFO158.567.93 g0.05098%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL->99%
Saturated aq. NH₄ClNH₄Cl53.49As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--

Procedure:

  • Apparatus Setup and Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5]

  • Grignard Reagent Formation: Place the magnesium turnings (1.58 g, 0.065 mol) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[2] Assemble the apparatus under a positive pressure of inert gas. Add approximately 20 mL of anhydrous diethyl ether to the flask. Dissolve ethyl bromide (7.09 g, 0.065 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing begins. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition: Cool the freshly prepared ethylmagnesium bromide solution to 0°C using an ice bath. Dissolve 4-chloro-3-fluorobenzaldehyde (7.93 g, 0.050 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).[6] Stir the mixture until the two layers are clear.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate.[5] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-Chloro-3-fluorophenyl)propan-1-ol.[7]

Self-Validating System: Analytical Characterization

The identity and purity of the synthesized 1-(4-Chloro-3-fluorophenyl)propan-1-ol must be confirmed through a combination of spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a triplet for the methyl protons (CH₃) around δ 0.9 ppm, a multiplet for the methylene protons (CH₂) around δ 1.7-1.9 ppm, a triplet for the methine proton (CH-OH) around δ 4.8 ppm, and multiplets in the aromatic region (δ 7.0-7.4 ppm) corresponding to the substituted phenyl ring. The hydroxyl proton (OH) will likely appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the methyl carbon, the methylene carbon, the carbinol carbon (CH-OH), and the aromatic carbons. The carbon attached to the fluorine will show a characteristic C-F coupling.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

The comparison of the obtained data with these expected values will validate the successful synthesis of the target compound.

Safety and Handling

The synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Grignard Reagents: Ethylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.[5]

  • Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.

  • Workup: The quenching of the Grignard reaction is exothermic and can be vigorous. The quenching agent should be added slowly and with cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. By following the outlined Grignard reaction methodology and adhering to the safety precautions, researchers can reliably produce this valuable intermediate. The emphasis on analytical validation ensures the integrity of the final product, facilitating its use in further drug discovery and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Protection of Secondary Alcohols with [Benzyl(dimethyl)silyl]methanol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • Xiong, B., Wang, G., Zhou, C., Liu, Y., Zhang, P., & Tang, K. (2018). A highly efficient dynamic kinetic resolution (DKR) of secondary alcohols at room temperature. The Journal of Organic Chemistry, 83(3), 993-999.
  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3.
  • BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.

Sources

Exploratory

In-Depth Technical Guide: 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Executive Summary As medicinal chemistry increasingly relies on highly specific, halogenated building blocks to optimize pharmacokinetic and pharmacodynamic profiles, 1-(4-chloro-3-fluorophenyl)propan-1-ol has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on highly specific, halogenated building blocks to optimize pharmacokinetic and pharmacodynamic profiles, 1-(4-chloro-3-fluorophenyl)propan-1-ol has emerged as a critical intermediate. This chiral secondary alcohol features a privileged 4-chloro-3-fluorophenyl motif, a structural element known to enhance metabolic stability and engage in highly specific halogen bonding within the hydrophobic pockets of target proteases.

This whitepaper provides a comprehensive, mechanistic guide to the synthesis, physicochemical profiling, and downstream pharmaceutical applications of 1-(4-chloro-3-fluorophenyl)propan-1-ol, designed specifically for process chemists and drug development professionals.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing downstream reactions, particularly those involving stereoinversion or nucleophilic displacement.

PropertyValue
Chemical Name 1-(4-Chloro-3-fluorophenyl)propan-1-ol
Molecular Formula

Molecular Weight 188.63 g/mol
Physical State Colorless to pale yellow oil
Stereocenters 1 (C1 benzylic position)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 2
Calculated LogP (cLogP) ~2.6

Mechanistic Synthesis: The Grignard Addition

The most robust and scalable route to 1-(4-chloro-3-fluorophenyl)propan-1-ol is the nucleophilic addition of ethylmagnesium bromide to 4-chloro-3-fluorobenzaldehyde.

Experimental Workflow & Causality

G A 4-Chloro-3-fluoro- benzaldehyde C Anhydrous THF (0°C to RT) A->C B Ethylmagnesium Bromide B->C D Magnesium Alkoxide Intermediate C->D Nucleophilic Addition E Sat. NH4Cl Quench D->E F 1-(4-Chloro-3-fluorophenyl) propan-1-ol E->F Protonation

Synthetic workflow for Grignard addition yielding 1-(4-chloro-3-fluorophenyl)propan-1-ol.

Self-Validating Protocol

Reagents:

  • 4-Chloro-3-fluorobenzaldehyde (1.0 equiv)

  • Ethylmagnesium bromide (3.0 M in diethyl ether or THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to aldehyde)

  • Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry Argon.

  • Substrate Dissolution: Charge the flask with 4-chloro-3-fluorobenzaldehyde and anhydrous THF. Stir to dissolve. Causality: THF strongly coordinates to the magnesium center of the Grignard reagent, breaking up oligomeric aggregates and enhancing nucleophilicity compared to less coordinating solvents.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Maintaining 0 °C suppresses competitive

    
    -hydride elimination from the ethyl group, a side reaction that would otherwise reduce the aldehyde to the undesired primary alcohol (4-chloro-3-fluorobenzyl alcohol).
    
  • Nucleophilic Addition: Add the ethylmagnesium bromide solution dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed 5 °C during addition.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (Self-Validation): Remove a 10

    
    L aliquot, quench in 100 
    
    
    
    L of EtOAc/water, and spot the organic layer on a silica gel TLC plate. Elute with 80:20 Hexanes:EtOAc. The starting material (
    
    
    , UV active) must be fully consumed, replaced by a more polar product spot (
    
    
    , UV active, stains dark brown with
    
    
    ).
  • Quench & Workup: Cool the mixture back to 0 °C. Carefully add saturated aqueous

    
     dropwise to quench unreacted Grignard reagent and hydrolyze the magnesium alkoxide. Causality: Using 
    
    
    
    (pH ~5.5) instead of a strong mineral acid (e.g.,
    
    
    ) is critical. The benzylic alcohol product is highly prone to acid-catalyzed dehydration, which would yield the eliminated styrene derivative. The mild buffering capacity of
    
    
    prevents this degradation.
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (0–15% EtOAc in Hexanes).
    

Analytical Characterization Signatures

To ensure structural integrity before downstream deployment, researchers must verify the following diagnostic signatures:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The benzylic methine proton (
    
    
    ) is the most diagnostic signal. Due to the adjacent chiral center and the diastereotopic nature of the methylene protons on the ethyl group, the benzylic proton typically presents as a complex triplet or doublet of doublets around
    
    
    4.5 – 4.7 ppm
    . The terminal methyl group appears as a distinct triplet near
    
    
    0.9 ppm
    .
  • Infrared (IR) Spectroscopy: Successful conversion is marked by the disappearance of the strong aldehyde carbonyl stretch (~1700 cm

    
    ) and the emergence of a broad O-H stretching band at ~3300 cm
    
    
    
    .

Downstream Applications in Drug Discovery

The 4-chloro-3-fluorophenyl motif acts as a lipophilic anchor that frequently engages in halogen bonding within hydrophobic enzyme pockets. Once synthesized, the racemic alcohol is typically subjected to chiral resolution or enantioselective enzymatic kinetic resolution to isolate the desired (1R) or (1S) enantiomer.

G A 1-(4-Chloro-3-fluorophenyl)propan-1-ol B Chiral Resolution / Enantioselective Synthesis A->B C (1R)-Enantiomer B->C D (1S)-Enantiomer B->D E Downstream Activation (e.g., Halogenation) C->E D->E F Factor XIa Inhibitors (Antithrombotic) E->F Scaffold Integration G Plasma Kallikrein Inhibitors (Hereditary Angioedema) E->G Scaffold Integration

Downstream integration of the chiral alcohol into pharmaceutical inhibitor pipelines.

Factor XIa Inhibitors

In the development of next-generation antithrombotic agents, 1-(4-chloro-3-fluorophenyl)propan-1-ol serves as a critical building block. The halogenated phenyl ring efficiently occupies the S1 hydrophobic pocket of the Factor XIa serine protease, providing potent efficacy without increasing bleeding risk, as detailed in recent patent literature (1)[1].

Plasma Kallikrein Inhibitors

The compound is heavily utilized in the synthesis of targeted therapies for hereditary angioedema. The secondary alcohol is typically activated (e.g., converted to a mesylate or halide) and displaced by nitrogenous nucleophiles to build the core heterocyclic scaffold of Plasma Kallikrein inhibitors (2)[2], (3)[3].

Safety & Handling Protocols

  • Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. All transfers must be conducted via cannula or oven-dried syringes under an inert atmosphere.

  • Halogenated Organics: While the final alcohol is relatively stable, standard PPE (nitrile gloves, lab coat, safety goggles) and fume hood ventilation are mandatory to prevent respiratory and dermal exposure.

References

  • Title: WO2016168098A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Title: WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • Title: WO2022056051A1 - Plasma kallikrein inhibitors Source: Google Patents URL

Sources

Foundational

Strategic Utilization of CAS 1342500-52-0 in Advanced Therapeutics: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the precision of chiral building blocks dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs). 1-(4-chloro-3-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precision of chiral building blocks dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs). 1-(4-chloro-3-fluorophenyl)propan-1-ol (CAS 1342500-52-0) has emerged as a privileged intermediate[1]. Characterized by its specific halogenation pattern and a highly functionalizable secondary alcohol stereocenter, this compound is critical in the synthesis of neurotherapeutics, specifically eukaryotic initiation factor 2B (eIF2B) modulators and monoamine reuptake inhibitors[2][3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this molecule, detail the self-validating synthetic workflows required for its enantioselective preparation, and map its integration into complex biological pathways.

Physicochemical Profiling & Structural Rationale

The utility of CAS 1342500-52-0 is not accidental; it is a product of rational drug design. The specific arrangement of the halogens on the phenyl ring serves distinct pharmacokinetic and pharmacodynamic purposes.

  • The Fluorine Effect (3-position): Fluorine's high electronegativity lowers the pKa of adjacent protons, significantly increasing the metabolic stability of the aromatic ring against CYP450-mediated oxidation. Furthermore, it provides a highly directional vector for halogen bonding within target protein pockets.

  • The Chlorine Effect (4-position): Chlorine is highly lipophilic and sterically demanding. It is perfectly sized to occupy deep, hydrophobic sub-pockets in kinase or receptor binding sites, anchoring the pharmacophore.

  • The Propan-1-ol Backbone: The chiral center at C1 allows for the precise, three-dimensional spatial orientation of downstream functional groups, ensuring high target affinity and minimizing off-target toxicity.

Table 1: Physicochemical Properties of CAS 1342500-52-0
PropertyValueCausality / Significance
CAS Number 1342500-52-0[1]Unique identifier for the specific chiral/racemic alcohol.
Molecular Formula C9H10ClFO[4]Defines the exact atomic composition.
Molecular Weight 188.63 g/mol [5]Low molecular weight, ideal for fragment-based drug design.
LogP (Est.) ~2.8Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Boiling Point ~265 °CIndicates strong intermolecular hydrogen bonding.

Application in Neurotherapeutics

CAS 1342500-52-0 is a cornerstone in the synthesis of APIs targeting the central nervous system.

eIF2B Modulators and the Integrated Stress Response (ISR)

The interaction between eIF2B and eIF2 is the central node of the Integrated Stress Response (ISR) pathway[2]. Under cellular stress (e.g., in neurodegenerative diseases like Alzheimer's or ALS), stress kinases phosphorylate eIF2α. This phosphorylated form tightly binds and inhibits the eIF2B complex, leading to global translation arrest and the pathological expression of ATF4[2].

Derivatives synthesized from CAS 1342500-52-0 act as small molecule modulators that bind to the decameric eIF2B complex. By stabilizing the active conformation of eIF2B, these drugs override the inhibitory effect of phosphorylated eIF2α, restoring normal cellular translation and preventing stress granule formation[2].

ISR_Pathway Stress Cellular Stress (ER stress, viral infection) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases Activates eIF2a eIF2α (Phosphorylation) Kinases->eIF2a Phosphorylates (Ser51) eIF2B eIF2B Complex (Inhibited by p-eIF2α) eIF2a->eIF2B Binds & Inhibits Translation Global Translation Arrest & ATF4 Expression eIF2B->Translation Triggers Modulator eIF2B Modulator (CAS 1342500-52-0 derived) Modulator->eIF2B Restores Activity (Overrides Inhibition) Survival Cellular Adaptation or Apoptosis Translation->Survival Determines Fate

Figure 1: Integrated Stress Response (ISR) pathway highlighting eIF2B modulation.

Monoamine Reuptake Inhibitors

The 4-chloro-3-fluorophenyl motif is also highly valued in the development of heterocyclic monoamine reuptake inhibitors[3]. These compounds are critical for treating depression, anxiety, and ADHD by preventing the reuptake of neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft[3].

Synthetic Workflows & Experimental Protocols

To utilize CAS 1342500-52-0 effectively, it must be synthesized with high enantiomeric purity and subsequently functionalized without racemization. The following protocols are designed as self-validating systems , ensuring that any failure in causality is immediately detected before downstream processing.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

The synthesis begins with the prochiral ketone precursor, 1-(4-chloro-3-fluorophenyl)propan-1-one (CAS 1017779-67-7)[6]. We employ a RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst system.

Causality: The steric bulk of the BINAP ligand creates a rigid, asymmetric pocket, while the DAIPEN diamine facilitates outer-sphere hydrogen transfer. This dual-activation mechanism forces the ketone to bind in a specific face-selective manner, ensuring the hydride is delivered exclusively to the Re-face.

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, dissolve 10 mmol of the precursor ketone in 20 mL of anhydrous isopropanol.

  • Catalyst Addition: Add 0.1 mol% of RuCl₂[(S)-BINAP][(S)-DAIPEN] and 1.0 mol% of potassium tert-butoxide (t-BuOK). Causality: The strong base is required to generate the active ruthenium hydride species.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, pressurize with H₂ gas to 50 psi, and stir at 25 °C for 12 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in hexanes/isopropanol, and inject into a system equipped with a Chiralcel OD-H column.

    • Validation Logic: The system self-validates by comparing the retention times against a racemic standard. An enantiomeric excess (ee) of <99% automatically triggers a mandatory recrystallization protocol, preventing the amplification of chiral impurities.

Table 2: Optimization of Asymmetric Hydrogenation
Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
NaBH₄ (Control)MeOH25950 (Racemic)
CBS CatalystTHF-208885
RuCl₂[(S)-BINAP] i-PrOH 25 98 >99
Protocol 2: Stereoinvertive Mitsunobu Coupling

To convert the resulting chiral alcohol into a functionalized API intermediate (e.g., an amine or ether), we utilize the Mitsunobu reaction.

Causality: The Mitsunobu reaction is selected because it proceeds via a strict Sₙ2 mechanism. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a betaine intermediate that activates the hydroxyl group of CAS 1342500-52-0 into an exceptional leaving group, guaranteeing complete inversion of the stereocenter upon nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 5 mmol of the enantiopure CAS 1342500-52-0, 6 mmol of the desired nucleophile, and 6 mmol of PPh₃ in 15 mL of anhydrous THF at 0 °C.

  • Activation: Add 6 mmol of DIAD dropwise over 30 minutes. Causality: Slow addition at low temperatures prevents the premature formation of the unreactive betaine dimer, ensuring high yield.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Following aqueous workup, the isolated product is subjected to polarimetry.

    • Validation Logic: The inversion of the specific rotation ([α]D) sign relative to the starting material serves as a built-in validation that the Sₙ2 stereochemical flip was successful and no Sₙ1 racemization occurred.

Synthetic_Workflow Ketone Propiophenone Precursor CAS 1017779-67-7 Noyori Asymmetric Hydrogenation (Ru-BINAP catalyst) Ketone->Noyori H2 (50 psi) Alcohol Chiral Alcohol CAS 1342500-52-0 Noyori->Alcohol Enantioselective Reduction Mitsunobu Mitsunobu Inversion (DIAD, PPh3, Nucleophile) Alcohol->Mitsunobu Activation & Substitution Validation Chiral HPLC Validation (ee > 99%) Alcohol->Validation Aliquot Testing API Target API (e.g., eIF2B Modulator) Mitsunobu->API Downstream Processing Validation->Mitsunobu If ee > 99%

Figure 2: Enantioselective synthetic workflow and downstream Mitsunobu functionalization.

References

  • Frost et al.: "Compounds, compositions and methods for modulating eIF2B." Google Patents (AU2018313850A1).
  • Takeda Pharmaceutical: "1,4-oxazepane derivatives as monoamine reuptake inhibitors." Google Patents (WO2012046882A1).

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectroscopic analysis, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting predicted data based on analogous structures, this guide serves as an essential resource for the characterization and quality control of this and similar chemical entities.

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-ol is a halogenated aromatic alcohol with potential applications in pharmaceutical and materials science. Its specific substitution pattern—a chloro and a fluoro group on the phenyl ring—imparts unique electronic properties that can influence its biological activity and chemical reactivity. Accurate structural elucidation and purity assessment are paramount for any application, and this is achieved through a combination of spectroscopic techniques.

This guide provides a predictive but expertly grounded analysis of the key spectroscopic data points for this molecule. While direct experimental spectra for this specific compound are not widely published, the principles outlined herein, supported by data from structurally similar molecules, offer a robust framework for its identification and characterization.

Molecular Structure and Synthesis Pathway

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The spatial arrangement of atoms and functional groups dictates the expected spectroscopic output.

Figure 1: Molecular Structure of 1-(4-Chloro-3-fluorophenyl)propan-1-ol.

A common synthetic route to this alcohol would involve the reduction of the corresponding ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one. The subsequent characterization workflow is crucial to confirm the conversion and purity of the final product.

Synthesis_Workflow start 1-(4-chloro-3-fluorophenyl)propan-1-one reduction Reduction (e.g., NaBH4, MeOH) start->reduction Reactant product 1-(4-Chloro-3-fluorophenyl)propan-1-ol reduction->product Product ir IR Spectroscopy product->ir Sample nmr NMR Spectroscopy (1H, 13C) product->nmr Sample ms Mass Spectrometry product->ms Sample final Structural Confirmation & Purity Assessment ir->final nmr->final ms->final

Caption: General workflow from synthesis to spectroscopic confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted IR Spectral Data

The IR spectrum of 1-(4-Chloro-3-fluorophenyl)propan-1-ol is expected to exhibit several key absorption bands that confirm its structure.[1]

Functional Group Predicted Wavenumber (cm⁻¹) Appearance and Rationale
Alcohol O-H Stretch3600 - 3200A strong, broad peak, characteristic of a hydrogen-bonded hydroxyl group.[1]
Aromatic C-H Stretch3100 - 3000Medium to weak sharp peaks, typical for C-H bonds on a phenyl ring.
Aliphatic C-H Stretch3000 - 2850Medium to strong sharp peaks from the propyl chain (CH, CH₂, CH₃).[1]
Aromatic C=C Stretch1600 - 1450Multiple medium to strong sharp peaks, indicating the presence of the benzene ring.
Alcohol C-O Stretch1260 - 1000A strong, sharp peak. Its exact position can help distinguish between primary, secondary, and tertiary alcohols. For this secondary alcohol, it's expected in the 1100 cm⁻¹ region.[1]
C-F Stretch1250 - 1000A strong absorption, which may overlap with the C-O stretch region.[2]
C-Cl Stretch850 - 550A medium to strong peak in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).[3]

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).[3][4]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-CH₃ (Methyl)0.9 - 1.1Triplet (t)3HUpfield signal, split by the adjacent CH₂ group.
-CH₂- (Methylene)1.7 - 1.9Sextet or Multiplet (m)2HSplit by both the CH₃ and the CH groups.
-OH (Hydroxyl)1.5 - 4.0Broad Singlet (br s)1HChemical shift is variable and depends on concentration and temperature. It may not show coupling.
-CH(OH)- (Methine)4.7 - 4.9Triplet (t)1HDeshielded by the adjacent oxygen and aromatic ring. Split by the CH₂ group.
Ar-H7.2 - 7.5Multiplets (m)3HComplex pattern due to coupling between the aromatic protons and with the fluorine atom. The electron-withdrawing Cl and F groups cause a downfield shift.[5]

digraph "Proton_Coupling" {
graph [layout=neato, overlap=false];
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

H_Me [label="CH₃", pos="0,0!"]; H_CH2 [label="CH₂", pos="1.5,0!"]; H_CH [label="CH", pos="3,0!"];

H_Me -- H_CH2 [label=" J ≈ 7 Hz", fontsize=8, color="#4285F4"]; H_CH2 -- H_CH [label=" J ≈ 6-7 Hz", fontsize=8, color="#EA4335"]; }

Caption: Predicted ¹H-¹H spin-spin coupling in the propanol chain.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. Chemical shifts are highly dependent on the electronic environment.[6][7]

Carbon Assignment Predicted δ (ppm) Rationale
-C H₃ (Methyl)10 - 15Most upfield signal, typical for a terminal methyl group.
-C H₂- (Methylene)30 - 35Aliphatic methylene carbon.
-C H(OH)- (Methine)70 - 75Deshielded due to the attached electronegative oxygen atom.[7]
Ar-C (Quaternary, C-1)140 - 145Quaternary carbon attached to the propanol chain. Its signal will be a doublet due to coupling with fluorine (¹JCF).
Ar-C (C-2, C-5, C-6)115 - 135Aromatic carbons. Their shifts are influenced by the substituents and will show coupling to fluorine (JCF). The carbon ortho to fluorine will have the largest coupling constant.
Ar-C -F (C-3)155 - 165 (d)Directly attached to the highly electronegative fluorine, causing a significant downfield shift. The signal will be a doublet with a large ¹JCF coupling constant.
Ar-C -Cl (C-4)130 - 135Attached to chlorine, resulting in a downfield shift.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A dilute solution of the sample is injected into the instrument, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The molecular weight of C₉H₁₀ClFO is 188.63 g/mol . The mass spectrum should show a molecular ion peak at m/z = 188. A key feature will be the M+2 peak at m/z = 190, with an intensity of approximately one-third of the M+ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

  • Key Fragmentation Patterns:

    • Loss of water (M - 18): A peak at m/z = 170, corresponding to the loss of H₂O from the alcohol.

    • Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the ethyl group is highly favorable. This would result in a fragment ion [M - C₂H₅]⁺ at m/z = 159 (and 161), which is likely to be the base peak.

    • Loss of the propanol chain: A fragment corresponding to the 4-chloro-3-fluorophenyl cation at m/z = 129 (and 131).

Fragmentation_Pathway M [M]⁺˙ m/z = 188/190 F1 [M - H₂O]⁺˙ m/z = 170/172 M->F1 - H₂O F2 [M - C₂H₅]⁺ m/z = 159/161 (Base Peak) M->F2 - •C₂H₅ (α-cleavage) F3 [C₆H₃ClF]⁺ m/z = 129/131 F2->F3 - C₂H₄O

Sources

Foundational

Technical Guide: Mechanism &amp; Utility of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

This guide serves as a technical monograph on 1-(4-Chloro-3-fluorophenyl)propan-1-ol , a specialized chiral pharmacophore used in the synthesis of advanced bioactive molecules. While this specific alcohol is rarely a mar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on 1-(4-Chloro-3-fluorophenyl)propan-1-ol , a specialized chiral pharmacophore used in the synthesis of advanced bioactive molecules.

While this specific alcohol is rarely a marketed drug itself, it functions as a critical chiral synthon and metabolic probe in the development of ERK1/2 inhibitors (e.g., analogs of GDC-0994/Ravoxertinib) and next-generation triazole antifungals .

Executive Summary: The Pharmacophore Scaffold

1-(4-Chloro-3-fluorophenyl)propan-1-ol (CAS: 1342500-52-0) is a secondary benzylic alcohol characterized by a specific halogenation pattern (4-Cl, 3-F) on the phenyl ring.[1][2] This moiety is highly valued in medicinal chemistry for two reasons:

  • Metabolic Stability: The 4-chloro-3-fluoro substitution blocks the para-position from metabolic oxidation (CYP450 attack) while the fluorine atom modulates the ring's electron density and lipophilicity without adding excessive steric bulk.

  • Chiral Handle: The C1-hydroxyl group serves as a stereogenic center, allowing for the enantioselective synthesis of amines, ethers, or heterocycles essential for high-affinity target binding.

Core Applications
DomainTarget ClassMechanism of Derived API
Oncology ERK1/2 Kinase ATP-competitive or allosteric inhibition of the MAPK signaling pathway (e.g., GDC-0994 analogs).
Infectious Disease CYP51 (Lanosterol 14α-demethylase) Inhibition of fungal cell membrane synthesis (Azole antifungals).
Neuroscience Monoamine Transporters Triple reuptake inhibition (when converted to propan-1-amine derivatives).

Mechanism of Action (Biological Context)

Since the alcohol is primarily an intermediate, its "Mechanism of Action" is best understood through the biological activity of the APIs derived from it .

A. ERK1/2 Inhibition (Oncology Pathway)

The 4-chloro-3-fluorophenyl moiety is a key structural feature in Ravoxertinib (GDC-0994) , a highly selective ERK1/2 inhibitor. The alcohol precursor allows for the installation of the chiral "head group" that orients the inhibitor within the kinase pocket.

  • Mechanism: The derived inhibitor binds to the ATP-binding site of Extracellular Signal-Regulated Kinase (ERK) 1 and 2.

  • Downstream Effect: This blockade prevents the phosphorylation of substrates like RSK, MNK, and Ets, effectively shutting down the MAPK/ERK pathway which is often hyperactivated in KRAS- and BRAF-mutant cancers.

  • Structural Role: The halogenated phenyl ring occupies a hydrophobic pocket (Selectivity Pocket), while the chiral center directs the solubilizing tail towards the solvent front.

B. CYP51 Inhibition (Antifungal Pathway)

In antifungal research, this alcohol acts as a precursor to triazole agents.

  • Mechanism: The hydroxyl group is typically displaced by a triazole or used to link a side chain. The resulting molecule coordinates with the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) .

  • Effect: Inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and fungal cell membrane collapse.

Visualization: Signaling & Synthesis Pathways

Diagram 1: ERK1/2 Signaling Blockade (Target of Derivatives)

This diagram illustrates where the drug derived from this scaffold acts within the MAPK cascade.

ERK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Nucleus Transcription Factors (Ets, Elk-1) ERK->Nucleus Translocation Drug Inhibitor (4-Cl-3-F Scaffold) Drug->ERK Inhibits Proliferation Cell Proliferation Nucleus->Proliferation

Caption: The 4-chloro-3-fluorophenyl scaffold enables high-affinity binding to ERK1/2, blocking downstream oncogenic signaling.

Experimental Protocol: Enantioselective Synthesis

To utilize this compound effectively, one must control its stereochemistry. The (R)- or (S)-enantiomer often exhibits vastly different biological activities.

Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This standard operating procedure (SOP) describes the conversion of the ketone precursor, 1-(4-chloro-3-fluorophenyl)propan-1-one , into the chiral alcohol.

Reagents:

  • Substrate: 1-(4-Chloro-3-fluorophenyl)propan-1-one (1.0 eq)

  • Catalyst: (R)-Me-CBS (0.1 eq) for (S)-alcohol; (S)-Me-CBS for (R)-alcohol.

  • Reductant: Borane-THF complex (BH₃·THF) or Catecholborane (0.6 eq).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add (R)-Me-CBS catalyst (10 mol%) and anhydrous THF.

  • Activation: Cool the solution to -20°C. Slowly add the Borane-THF complex via syringe to form the active catalyst species. Stir for 15 minutes.

  • Addition: Dissolve the ketone substrate in minimal THF. Add this solution dropwise to the catalyst mixture over 1 hour, maintaining temperature < -15°C. Note: Slow addition is crucial to maximize enantiomeric excess (ee).

  • Reaction: Stir at -20°C for 2-4 hours. Monitor consumption of ketone via TLC (Hexane/EtOAc 4:1) or HPLC.

  • Quenching: Carefully quench the reaction with Methanol (MeOH) dropwise until gas evolution ceases. CAUTION: Hydrogen gas evolution.

  • Workup: Add 1N HCl and stir for 30 minutes to dissociate the boron complex. Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the chiral alcohol.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Ketone Ketone Precursor (Achiral) Transition Transition State (Stereocontrol) Ketone->Transition CBS CBS Catalyst (Chiral Induction) CBS->Transition Borane Borane Source (Reductant) Borane->Transition Alcohol Chiral Alcohol (>95% ee) Transition->Alcohol Hydrolysis

Caption: Asymmetric reduction pathway yielding the high-purity chiral intermediate.

Quantitative Data: Pharmacophore Properties

The following table summarizes the physicochemical properties that make the 4-chloro-3-fluorophenyl group a superior choice over the unsubstituted phenyl ring in drug design.

PropertyUnsubstituted Phenyl4-Cl-3-F-PhenylImpact on Drug Design
Lipophilicity (LogP) 2.1 (Baseline)~3.4Increased membrane permeability; higher binding affinity to hydrophobic pockets.
Metabolic Stability Low (Para-hydroxylation)HighThe 4-Cl blocks the primary site of CYP450 metabolism, extending half-life (

).
Electronic Effect NeutralElectron-WithdrawingLowers the pKa of adjacent amines/alcohols, potentially strengthening H-bond interactions.
Steric Volume 78 ų~95 ųFits into "Selectivity Pockets" of kinases (e.g., ERK, EGFR) where larger groups clash.

References

  • Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor."[1][2] Journal of Medicinal Chemistry, 59(12), 5650-5660.[2] Link

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24726083, 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one." PubChem. Link

  • AppChem. (2025). "Product Specification: 1-(4-chloro-3-fluorophenyl)propan-1-ol." AppChemical. Link

Sources

Exploratory

Strategic Derivatization of 1-(4-Chloro-3-fluorophenyl)propan-1-ol: A Chemical Space Exploration

Topic: Strategic Derivatization of 1-(4-Chloro-3-fluorophenyl)propan-1-ol Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Derivatization of 1-(4-Chloro-3-fluorophenyl)propan-1-ol Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary: The Halogenated Benzylic Scaffold

The compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol represents a high-value chiral building block in modern medicinal chemistry.[1] Its significance lies in the specific substitution pattern of the phenyl ring: the 4-chloro-3-fluoro motif.

  • Metabolic Stability: The 4-chloro substituent blocks para-hydroxylation (a common P450 metabolic route), while the 3-fluoro group modulates the ring's electron density and lipophilicity without introducing significant steric bulk.[1]

  • Chemical Versatility: As a benzylic alcohol, it serves as a divergent point for three critical chemical pathways: Oxidation (to ketones), Nucleophilic Substitution (to alkyl halides/amines), and Asymmetric Resolution (to enantiopure pharmacophores).[1]

This guide details the technical protocols for accessing these derivatives, emphasizing stereochemical control and industrial scalability.

Pathway A: Oxidation to 1-(4-Chloro-3-fluorophenyl)propan-1-one

The conversion of the alcohol to its corresponding ketone (a propiophenone derivative) is the primary gateway to heterocyclic synthesis, particularly for kinase inhibitors (e.g., ERK inhibitors like GDC-0994 analogs) and antifungal agents.[1]

Mechanism & Causality

While Jones Oxidation (CrO₃/H₂SO₄) is a traditional method, it is often too harsh for scale-up due to chromium toxicity and waste disposal.[1] For this guide, we recommend a TEMPO-catalyzed oxidation or Dess-Martin Periodinane (DMP) for lab-scale purity.[1]

Experimental Protocol: TEMPO/Bleach Oxidation (Green Chemistry)
  • Reagents: 1-(4-Chloro-3-fluorophenyl)propan-1-ol (1.0 eq), TEMPO (0.01 eq), NaBr (0.1 eq), NaOCl (1.1 eq, commercial bleach), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the alcohol and TEMPO in DCM at 0°C.

    • Add aqueous NaBr solution.

    • Add NaOCl dropwise while maintaining temperature <10°C (exothermic).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of alcohol (

      
      ) and appearance of ketone (
      
      
      
      ) indicates completion.[1]
    • Quench with aqueous sodium thiosulfate. Extract with DCM.[2]

  • Why this works: The oxoammonium species generated in situ oxidizes the alcohol selectively without over-oxidizing the aromatic ring or affecting the halogens.

Derivative Utility
DerivativeStructure TypeApplication
The Ketone PropiophenonePrecursor to chiral amines via transamination.
The Chalcone

-Unsaturated Ketone
Condensation with aldehydes yields precursors for pyrazoles (anti-inflammatory/kinase targets).[1]
The Oxime C=N-OHIntermediate for Beckmann rearrangement or reduction to primary amines.

Pathway B: Stereocontrolled Nucleophilic Substitution

Converting the hydroxyl group to a leaving group (halide) or directly to an amine allows for the synthesis of CNS-active agents. The stereochemical outcome is critical here.

The Stereochemical Switch: Retention vs. Inversion

When converting the alcohol to the chloride using Thionyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the presence of a base determines the mechanism.[1]
  • Scenario A (No Base): Proceeds via

    
     (Substitution Nucleophilic internal) . The chlorosulfite intermediate collapses with RETENTION  of configuration.[3]
    
  • Scenario B (With Pyridine): Proceeds via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     .[1] Pyridine displaces the chlorosulfite leaving group, and the subsequent chloride attack causes INVERSION  of configuration.[1]
    
Visualization: The Stereochemical Divergence

Stereochem Alcohol (R)-Alcohol Intermediate Chlorosulfite Intermediate Alcohol->Intermediate + SOCl2 Retention (R)-Chloride (Retention) Intermediate->Retention No Base (SNi) Inversion (S)-Chloride (Inversion) Intermediate->Inversion + Pyridine (SN2)

Figure 1: Stereochemical divergence in the chlorination of the benzylic alcohol.[1] The choice of conditions dictates the enantiomeric outcome.

Protocol: Synthesis of Chiral Amine (Via Azide)

To access 1-(4-Chloro-3-fluorophenyl)propan-1-amine :

  • Activation: Convert alcohol to Mesylate (MsCl, Et₃N) to create a good leaving group (Inversion).

  • Substitution: React with Sodium Azide (

    
    ) in DMF (Second Inversion 
    
    
    
    Net Retention).
  • Reduction: Staudinger reduction (

    
    , 
    
    
    
    ) or Hydrogenation (
    
    
    , Pd/C) yields the primary amine.[1]
    • Note: Hydrogenation must be carefully monitored to avoid de-halogenation of the aromatic ring (Cl/F are susceptible to hydrogenolysis).

Pathway C: Advanced Scaffold Elaboration (Kinase Inhibition)

The 4-chloro-3-fluorophenyl moiety is a "privileged structure" in kinase inhibitors.[1] It fits into hydrophobic pockets (e.g., the ATP binding site) of enzymes like ERK or MEK.[1]

Strategic Logic

Derivatives are often formed by linking the alcohol (or its amine equivalent) to a heterocycle.

  • Example Logic: Connect the benzylic position to a pyrimidine or pyridine ring.

  • Target: Analogs of GDC-0994 (an ERK inhibitor).[1]

Workflow Diagram

KinasePath Start 1-(4-Chloro-3-fluorophenyl)propan-1-ol Step1 Activation (Mesylation/Chlorination) Start->Step1 Stereocontrol Step2 Nucleophilic Displacement with Heterocycle (e.g., Aminopyrimidine) Step1->Step2 Base, Heat Product Kinase Inhibitor Scaffold (Bioactive Core) Step2->Product Purification

Figure 2: Synthetic workflow for converting the alcohol into a kinase inhibitor scaffold.

References

  • Mechanism of Alcohol Oxidation

    • Title: Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice.
    • Source: Springer / Organic Chemistry Reviews.
    • URL:[Link][1]

  • Stereochemistry of Thionyl Chloride Reactions

    • Title: Reaction of Alcohols with Thionyl Chloride: vs Mechanisms.
    • Source: Master Organic Chemistry.[4]

    • URL:[Link]

  • Kinase Inhibitor Chemistry (GDC-0994)

    • Title: Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994).[1]

    • Source: ACS Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Chiral Separation Techniques

    • Title: Polysaccharide-based chiral stationary phases for HPLC.[1][5]

    • Source: Journal of Chrom
    • URL:[Link][1]

Sources

Foundational

Biological Activity and Pharmacological Utility of 1-(4-Chloro-3-fluorophenyl)propan-1-ol: A Strategic Building Block in Drug Discovery

Executive Summary & Strategic Context In modern rational drug design, the strategic selection of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 1-(4-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern rational drug design, the strategic selection of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 1-(4-Chloro-3-fluorophenyl)propan-1-ol (CAS: 1342500-52-0) is a highly specialized, di-halogenated secondary alcohol that serves as a critical pharmacophoric scaffold. While simple halogenated phenylpropanols exhibit baseline antimicrobial properties, the true biological significance of this compound lies in its translational utility. It is a privileged intermediate used to synthesize potent modulators of the central nervous system (CNS), targeted oncology agents, and advanced antimicrobial compounds.

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a precise vector for target engagement. The specific 3-fluoro-4-chloro substitution pattern on the aromatic ring, combined with the stereocenter at the C1 position of the propanol chain, provides a unique steric and electronic profile. This guide dissects the causality behind its structural design, its role in modulating critical biological pathways, and the self-validating protocols required to harness its full therapeutic potential.

Structural Rationale & Pharmacophore Dynamics

The incorporation of 1-(4-Chloro-3-fluorophenyl)propan-1-ol into a drug scaffold is driven by the well-documented "fluorine effect" in medicinal chemistry[1]. The causality behind selecting this specific moiety involves three core pharmacological pillars:

  • Metabolic Shielding & CYP450 Resistance : The para-position of aromatic rings is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. By occupying the para-position with a bulky, lipophilic chlorine atom, and reinforcing the meta-position with a highly electronegative fluorine atom, the scaffold becomes highly resistant to metabolic degradation[2].

  • Lipophilic Ligand Efficiency (LLE) : The fluorine atom is the smallest halogen, allowing it to fit into tight receptor pockets without introducing severe steric clashes, while simultaneously increasing the overall lipophilicity and membrane permeability of the molecule[1].

  • Stereospecific Target Engagement : The hydroxyl group at the C1 chiral center serves as a critical hydrogen-bond donor/acceptor. Enantiomerically pure (R)- or (S)-derivatives of this compound provide the precise spatial orientation required to lock into complex enzyme pockets.

Data Presentation: Physicochemical Profiling

The following table summarizes the quantitative and qualitative data driving the selection of this compound in drug discovery workflows.

ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 188.63 g/mol Low molecular weight ensures high Ligand Efficiency (LE) when incorporated into larger scaffolds.
LogP (Estimated) ~2.8 – 3.2Optimal lipophilicity for passive membrane diffusion and Blood-Brain Barrier (BBB) penetration.
Aromatic Substitution 3-Fluoro-4-chloroInductive electron withdrawal lowers the pKa of adjacent functional groups; blocks oxidative metabolism.
Chiral Center C1 HydroxylEnables stereospecific hydrogen bonding; critical for mitigating off-target toxicity.

Key Biological Applications & Target Pathways

A. Neurological Disorders: Modulation of the Integrated Stress Response (ISR)

One of the most advanced applications of 1-(4-Chloro-3-fluorophenyl)propan-1-ol derivatives is in the treatment of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, ALS). Aberrant activation of the Integrated Stress Response (ISR) pathway leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits the eIF2B complex and halts global cellular translation, leading to stress granule formation and neuronal death[3].

Derivatives synthesized from this halogenated propanol act as small molecule modulators of eIF2B . By binding to the eIF2B decamer, these compounds stabilize the active conformation of the enzyme, overriding the inhibitory effect of phosphorylated eIF2α and restoring translation[3]. The lipophilic halogenated ring is crucial for anchoring the molecule within the hydrophobic pocket of the eIF2B complex.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral, etc.) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Phosphorylation (Ser51) Kinases->eIF2a eIF2B eIF2B Complex (GEF Activity Inhibited) eIF2a->eIF2B Inhibits Translation Global Translation Arrest & ATF4 Upregulation eIF2B->Translation Leads to Modulator eIF2B Modulator (Propanol Derivative) Modulator->eIF2B Activates/Stabilizes Restoration Restored Translation & Stress Mitigation Modulator->Restoration Promotes

Integrated Stress Response (ISR) pathway modulation by eIF2B activators.

B. Oncology: Cytotoxic Agents and Chalcone Derivatives

In oncology, halogenated phenylpropanol motifs are frequently oxidized to their corresponding ketones or utilized directly to synthesize 1,3-diphenyl-3-(phenylthio)propan-1-ones and chalcone derivatives. These compounds exhibit potent cytotoxic effects against human ER-positive breast cancer cell lines (e.g., MCF-7) by inducing apoptosis[4]. The presence of the 3-fluoro-4-chloro substitution enhances the binding affinity of these agents to intracellular targets compared to non-halogenated analogs.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to verify causality and rule out experimental artifacts.

Protocol 1: Asymmetric Synthesis and Enantiomeric Resolution

Because biological targets like eIF2B are highly stereoselective, utilizing a racemic mixture of 1-(4-Chloro-3-fluorophenyl)propan-1-ol will result in a 50% drop in ligand efficiency and potential off-target toxicity. This protocol utilizes Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) to achieve >98% enantiomeric excess (ee).

Step-by-Step Methodology:

  • Catalyst Preparation: In a highly inert argon atmosphere, complex RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) with sodium formate (5 eq) in a biphasic water/dichloromethane system. Causality: The chiral diamine ligand dictates the facial selectivity of the hydride transfer.

  • Reduction: Add 1-(4-Chloro-3-fluorophenyl)propan-1-one (1.0 eq) to the mixture. Stir at 40°C for 14 hours.

  • Workup: Quench the reaction with water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Chiral HPLC): Dissolve a 1 mg sample in hexane/isopropanol (90:10). Run on a Chiralcel OD-H column (flow rate 1.0 mL/min, UV detection at 254 nm). Validation: The presence of a single peak confirms >98% ee. If a dual peak is observed, the inert atmosphere was compromised, leading to catalyst degradation.

Synthesis_Workflow Ketone 1-(4-Chloro-3-fluorophenyl) propan-1-one Reduction Asymmetric Reduction (Ru-catalyzed transfer hydrogenation) Ketone->Reduction Chiral Route Racemic Racemic Alcohol (NaBH4 Reduction) Ketone->Racemic Achiral Route ChiralAlcohol (R)- or (S)-1-(4-Chloro-3-fluorophenyl) propan-1-ol Reduction->ChiralAlcohol Resolution Enzymatic Resolution (Lipase PS, Vinyl Acetate) Racemic->Resolution Resolution->ChiralAlcohol Derivatization Downstream Derivatization (e.g., Etherification, Amination) ChiralAlcohol->Derivatization

Synthetic workflow and enantiomeric resolution of the halogenated propanol.

Protocol 2: In Vitro ATF4 Reporter Assay for eIF2B Modulators

To evaluate the biological activity of downstream derivatives, an ATF4-luciferase reporter assay is utilized. This assay measures the compound's ability to rescue translation during Endoplasmic Reticulum (ER) stress.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells at 10,000 cells/well in a 96-well plate. Transfect with a plasmid containing the ATF4 5'-UTR fused to Firefly Luciferase.

  • Stress Induction: Treat cells with Thapsigargin (100 nM) to induce ER stress. Causality: Thapsigargin depletes ER calcium, activating the PERK kinase, phosphorylating eIF2α, and upregulating ATF4 translation.

  • Compound Treatment: Co-treat cells with the synthesized derivative (dose-response: 1 nM to 10 μM). Include ISRIB (100 nM) as a positive control and DMSO (0.1%) as a negative vehicle control.

  • Dual-Luciferase Readout: After 6 hours, lyse cells and add Luciferase assay reagent. Measure luminescence. A successful eIF2B modulator will dose-dependently decrease the luminescence signal, indicating restored global translation and suppression of stress-induced ATF4.

  • Self-Validation (Viability Counter-Screen): Run a parallel plate using CellTiter-Glo (ATP-based viability assay). Validation: If the compound reduces ATF4 luminescence but also reduces CellTiter-Glo luminescence, the compound is merely cytotoxic, not a true eIF2B modulator. A valid hit must show >95% cell viability.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Pharmaceuticals (Basel), 2024. URL:[Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 Molecules / National Library of Medicine, 2022. URL:[Link]

  • Compounds, compositions and methods (eIF2B Modulators)
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents Iranian Journal of Pharmaceutical Research, 2013. URL:[Link]

Sources

Exploratory

Discovery, Synthesis, and Application of 1-(4-Chloro-3-fluorophenyl)propan-1-ol in Drug Development

Executive Summary The compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol is a highly specialized halogenated secondary alcohol that has emerged as a critical chiral building block in modern medicinal chemistry. Driven by th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol is a highly specialized halogenated secondary alcohol that has emerged as a critical chiral building block in modern medicinal chemistry. Driven by the pharmaceutical industry's shift toward conformationally restricted, halogen-enriched scaffolds, this intermediate is instrumental in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors and Factor XIa protease inhibitors. This technical whitepaper dissects the historical context, mechanistic rationale, and validated synthetic methodologies surrounding this pivotal molecule.

Chemical Identity and Physicochemical Data

Understanding the baseline physicochemical properties of 1-(4-Chloro-3-fluorophenyl)propan-1-ol is essential for predicting its behavior in organic synthesis and its pharmacokinetic contributions to final drug candidates.

PropertyValue / Description
IUPAC Name 1-(4-Chloro-3-fluorophenyl)propan-1-ol
CAS Registry Number 1342500-52-0
Molecular Formula C₉H₁₀ClFO
Molecular Weight 188.63 g/mol
SMILES String C(CC)(O)c1cc(F)c(Cl)cc1
Structural Features Secondary alcohol, chiral center at C1, di-halogenated phenyl ring
Typical Physical State Colorless to pale yellow viscous liquid / low-melting solid

Data aggregated from standard chemical inventory databases 1[1].

Historical Context and Discovery

The discovery and utilization of 1-(4-Chloro-3-fluorophenyl)propan-1-ol did not occur in isolation but rather as a result of the evolution of structure-activity relationship (SAR) optimization in the early 2010s. Historically, simple phenyl rings in drug candidates were prone to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes.

To circumvent this, medicinal chemists began substituting vulnerable aromatic protons with halogens. The specific 4-chloro-3-fluoro substitution pattern was discovered to be exceptionally synergistic 2[2]. The chlorine atom provides sufficient steric bulk and lipophilicity to anchor the molecule deep within hydrophobic protein pockets, while the adjacent fluorine atom exerts a strong electron-withdrawing inductive effect. This lowers the pKa of nearby protons and modulates the electron density of the aromatic π-system, preventing metabolic epoxidation and enhancing multipolar interactions with target kinase hinge regions 3[3].

Mechanistic Role in Drug Design (E-E-A-T)

When integrated into a larger API, the 1-(4-chloro-3-fluorophenyl)propyl moiety acts as a highly specific "key" for target enzymes.

  • The Propan-1-ol Backbone: The secondary hydroxyl group is rarely left unmodified in final drugs. Instead, it serves as a versatile synthetic handle. It is frequently subjected to Mitsunobu inversion, azide substitution, or reductive amination (after oxidation to the ketone) to yield chiral 1-arylpropanamines. These amines are critical pharmacophores in CNS-active agents and oncology drugs.

  • Stereochemical Imperative: The C1 carbon is a stereocenter. Target proteins, such as the ATP-binding site of ERK1/2 or the active site of Factor XIa, are highly asymmetric. Binding affinity can drop by orders of magnitude if the incorrect enantiomer is used. Consequently, modern syntheses prioritize asymmetric reduction techniques to isolate the pure (R)- or (S)-enantiomer.

Pathway RTK Receptor Tyrosine Kinase RAS RAS Activation RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Targets Cell Proliferation & Survival ERK->Targets Gene Expression Inhibitor Derivative Inhibitor (e.g., GDC-0994 analog) Inhibitor->ERK ATP-competitive blockade

MAPK/ERK signaling pathway targeted by 1-(4-Chloro-3-fluorophenyl)propan-1-ol derivatives.

Experimental Protocols: Self-Validating Synthetic Workflows

The synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol must be executed with strict environmental controls to ensure high yield and stereochemical fidelity. Below are the field-proven methodologies for both racemic and enantioselective generation 4[4].

Protocol A: Synthesis of Racemic 1-(4-Chloro-3-fluorophenyl)propan-1-ol via Grignard Addition

This route utilizes a nucleophilic addition of ethylmagnesium bromide to 4-chloro-3-fluorobenzaldehyde.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 500 mL round-bottom flask and purge with ultra-pure N₂. Add 4-chloro-3-fluorobenzaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M).

    • Causality: THF acts as a Lewis base. The oxygen lone pairs coordinate with the magnesium atom, stabilizing the highly reactive Grignard reagent and preventing disproportionation via the Schlenk equilibrium.

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add Ethylmagnesium bromide (3.0 M in Et₂O, 1.2 eq) over 30 minutes.

    • Causality: The addition is highly exothermic. Maintaining 0 °C prevents unwanted side reactions, such as the reduction of the aldehyde via β-hydride transfer from the ethyl group.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The aldehyde starting material (higher Rf) should completely convert to the more polar alcohol (lower Rf).

  • Quenching & Workup: Cool the mixture back to 0 °C and strictly quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is a mild acid. It provides the necessary protons to neutralize the intermediate magnesium alkoxide without being acidic enough to trigger the E1 dehydration of the newly formed secondary alcohol into an alkene.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the racemic product.

Protocol B: Enantioselective Synthesis via CBS Reduction

To achieve the enantiopurity required for API integration, the racemic alcohol is oxidized to the ketone and subjected to Corey-Bakshi-Shibata (CBS) asymmetric reduction.

Step-by-Step Methodology:

  • Oxidation: Treat the racemic alcohol with Dess-Martin periodinane (1.1 eq) in Dichloromethane (DCM) at room temperature to yield 1-(4-chloro-3-fluorophenyl)propan-1-one.

  • Catalyst Coordination: In a separate flame-dried flask, combine (R)-CBS catalyst (0.1 eq) and Borane-THF complex (1.5 eq) in anhydrous THF at -20 °C.

    • Causality: The borane coordinates to the basic nitrogen of the chiral oxazaborolidine catalyst. This activates the borane and creates a rigid, sterically hindered chiral pocket that dictates the trajectory of hydride transfer.

  • Asymmetric Reduction: Slowly add the ketone (dissolved in THF) via syringe pump over 2 hours to the catalyst mixture at -20 °C.

    • Causality: Slow addition ensures that the concentration of uncoordinated ketone remains low, forcing the reaction through the enantioselective catalytic cycle rather than allowing an uncatalyzed, racemic background reduction by free borane.

  • Quenching: Carefully quench with Methanol at -20 °C, then warm to room temperature.

    • Causality: Methanol safely decomposes excess borane with the evolution of hydrogen gas and breaks down the boron-alkoxide complex to release the enantiopure (S)-alcohol.

Synthesis A 4-Chloro-3-fluoro benzaldehyde C Racemic 1-(4-Chloro-3-fluorophenyl) propan-1-ol A->C THF, 0°C B Ethylmagnesium bromide B->C Addition D 1-(4-Chloro-3-fluorophenyl) propan-1-one C->D Oxidation (Dess-Martin) F Chiral (R)- or (S)- Enantiomer D->F Asymmetric Reduction E CBS Catalyst + Borane E->F Stereocontrol

Chemical synthesis workflow of 1-(4-Chloro-3-fluorophenyl)propan-1-ol.

References

  • Appchem Database. "1-(4-chloro-3-fluorophenyl)propan-1-ol | 1342500-52-0".
  • Benchchem. "An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone".
  • Google Patents. "WO2016168098A1 - FACTOR XIa INHIBITORS".
  • Justia Patents. "Spirocyclic degronimers for target protein degradation".

Sources

Foundational

Enantioselective Synthesis and Utility of 1-(4-Chloro-3-fluorophenyl)propan-1-ol: A Technical Whitepaper

Executive Summary 1-(4-Chloro-3-fluorophenyl)propan-1-ol represents a high-value chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its structural uniqueness lies in the 4-chloro-3-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-3-fluorophenyl)propan-1-ol represents a high-value chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its structural uniqueness lies in the 4-chloro-3-fluoro substitution pattern , a pharmacophore strategically employed to modulate metabolic stability (blocking P450 oxidation at the para position) and optimize lipophilicity (


) via the "Fluorine Effect."

This technical guide details the enantioselective synthesis, analytical characterization, and downstream utility of this intermediate. It contrasts biocatalytic and chemocatalytic routes, providing researchers with self-validating protocols for generating high-enantiomeric excess (ee >99%) material.

Part 1: Structural Significance & Pharmacophore Utility

In medicinal chemistry, the 1-(4-chloro-3-fluorophenyl) moiety is not arbitrary. It serves two critical functions in drug design:

  • Metabolic Blockade: The C4-Chlorine atom obstructs para-hydroxylation, a common metabolic clearance pathway mediated by Cytochrome P450 enzymes.

  • Electronic Modulation: The C3-Fluorine atom exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ), lowering the pKa of adjacent protons and altering the electrostatic potential surface of the aromatic ring, often enhancing binding affinity to hydrophobic pockets in kinases and GPCRs.

The chiral center at C1 (benzylic position) allows for the stereoselective attachment of amines or ethers, critical for defining the 3D geometry required for receptor selectivity.

Part 2: Asymmetric Synthesis Strategies

To access the chiral alcohol (R)- or (S)-1-(4-Chloro-3-fluorophenyl)propan-1-ol , the reduction of the corresponding ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one , is the primary route.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Biocatalytic Reduction (KRED)Route B: Noyori Transfer Hydrogenation
Catalyst Engineered Ketoreductase (KRED)RuCl
Selectivity (ee) Typically >99%95% - 98%
Conditions Aqueous buffer, 30°C, pH 7.0Formic acid/TEA or IPA, 25-40°C
Scalability Excellent (No metal waste)Good (Requires metal scavenging)
Cost High initial screen, low process costModerate
Route A: Biocatalytic Reduction (Recommended)

Rationale: Biocatalysis is preferred for late-stage intermediates due to mild conditions and the avoidance of transition metal impurities (Pd, Ru, Rh) that require expensive remediation in GMP settings.

Mechanism of Action

The reaction utilizes a Ketoreductase (KRED) enzyme dependent on the cofactor NADPH. To make the process economical, a cofactor recycling system (Glucose Dehydrogenase - GDH) is coupled to regenerate NADPH from NADP+ using glucose as the sacrificial reductant.

BiocatalyticCycle Ketone Substrate: 1-(4-Cl-3-F-Ph)-propan-1-one KRED Enzyme: KRED Ketone->KRED Alcohol Product: Chiral Alcohol (>99% ee) NADP NADP+ GDH Enzyme: GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconate Gluconolactone KRED->Alcohol KRED->NADP GDH->NADPH GDH->Gluconate

Caption: Coupled enzymatic cycle showing the reduction of the ketone substrate by KRED with simultaneous NADPH regeneration via Glucose Dehydrogenase (GDH).

Protocol 1: Biocatalytic Synthesis (Self-Validating)

Objective: Synthesis of (S)-1-(4-Chloro-3-fluorophenyl)propan-1-ol on a 10g scale.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (2 mM) to stabilize the enzyme.

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 eq relative to ketone) in the buffer.

  • Substrate Solution: Dissolve 10g of 1-(4-chloro-3-fluorophenyl)propan-1-one in 5 mL of DMSO (co-solvent). Note: Keep DMSO <5% of total volume to prevent enzyme denaturation.

  • Initiation: Add the KRED enzyme powder (load ratio 1:50 w/w) and GDH (if not co-immobilized). Add the substrate solution dropwise under varying agitation.

  • Reaction Monitoring (Self-Validation): Maintain temperature at 30°C. Monitor pH; if it drops below 6.5 due to gluconic acid formation, titrate with 1M NaOH.

    • Checkpoint: Take a 50 µL aliquot at 4 hours. Extract with Ethyl Acetate. Analyze via HPLC. Reaction is complete when ketone area < 0.5%.

  • Workup: Add Celite and filter to remove enzyme. Extract filtrate with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

Route B: Noyori Transfer Hydrogenation

Rationale: Useful when specific enzymes are unavailable or for rapid gram-scale synthesis in standard chemical laboratories.

Protocol 2: Chemical Reduction
  • Catalyst Prep: In a glovebox or under Argon, charge a flask with [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%).

  • Reaction: Add the ketone (1.0 eq) and a 5:2 mixture of Formic Acid:Triethylamine (TEAF).

  • Conditions: Stir at 28°C for 24 hours.

  • Validation: Monitor CO2 evolution (bubbling). Cessation of bubbling usually indicates reaction end. Confirm via TLC (Hexane/EtOAc 4:1).

Part 3: Analytical Characterization (Chiral HPLC)

Accurate determination of Enantiomeric Excess (ee) is non-negotiable.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v). Note: The high lipophilicity of the chloro-fluoro ring requires low polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).[1]

  • Temperature: 25°C.

Self-Validation Criteria:

  • Resolution factor (

    
    ) between enantiomers must be > 1.5.[1]
    
  • The minor enantiomer peak should be integrated only if S/N > 10.

Part 4: Downstream Application & Workflow

The chiral alcohol is rarely the end product. It is typically activated (Mesylation/Tosylation) and displaced by nucleophiles to create chiral amines or ethers.

Case Study: Synthesis of a Chiral Ether Intermediate. Direct alkylation of the alcohol often leads to racemization via SN1 pathways due to the stable benzylic carbocation.

  • Solution: Use Mitsunobu conditions (PPh3, DIAD, Phenol) to invert the stereocenter with 100% stereospecificity (SN2), or activate as a Mesylate at low temperature (-10°C) followed by rapid SN2 displacement.

DownstreamWorkflow cluster_mitsunobu Alternative: Mitsunobu Ketone Start: Ketone ChiralAlc (S)-Alcohol (via KRED) Ketone->ChiralAlc Reduction Activated Activated Intermediate (Mesylate/Tosylate) ChiralAlc->Activated MsCl, TEA, -10°C (Retention of config) Inversion Inverted Product (via SN2 Displacement) ChiralAlc->Inversion PPh3, DIAD (Direct Inversion) Activated->Inversion Nucleophile (R-NH2) (Inversion of config)

Caption: Workflow for converting the chiral alcohol into active pharmaceutical intermediates, highlighting stereochemical retention vs. inversion pathways.

References

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Industrial Scale. Wiley-VCH.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • BenchChem. (2025).[2] Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.

  • AppChem. (2024). Product Specifications: 1-(4-chloro-3-fluorophenyl)propan-1-ol.[3]

  • Sigma-Aldrich. (2024). Chiral HPLC Column Selection Guide.

Sources

Protocols & Analytical Methods

Method

Process Development Guide: Scale-Up Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Executive Summary This application note details the process development and scale-up protocols for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol , a critical intermediate often utilized in the development of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocols for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol , a critical intermediate often utilized in the development of kinase inhibitors and agrochemical antifungals.

While laboratory-scale synthesis often relies on unoptimized Grignard additions, kilogram-scale production demands rigorous control over thermodynamics, mixing dynamics, and safety parameters. This guide prioritizes Route A (Grignard Addition) due to its atom economy and direct access to the racemic scaffold, while briefly addressing Route B (Ketone Reduction) for enantioselective requirements.

Key Process Parameters (KPPs):

  • Temperature Control: Strict maintenance of -10°C to 0°C during addition to prevent metal-halogen exchange at the aryl-chloride position.

  • Safety Engineering: Implementation of a "Reverse Quench" protocol to manage methane/ethane off-gassing and exotherms.

  • Purity Target: >98.5% (HPLC) via high-vacuum fractional distillation.

Strategic Retrosynthetic Analysis

Route Selection Logic

Two primary pathways exist for accessing the target secondary alcohol:

  • Route A (Grignard Addition): Reaction of 4-chloro-3-fluorobenzaldehyde with ethylmagnesium bromide (EtMgBr).

    • Pros: Convergent, fewer steps, commercially available precursors.

    • Cons: Highly exothermic; requires anhydrous engineering controls.[1]

    • Verdict:Selected for General Scale-Up due to cost-efficiency and raw material availability.

  • Route B (Ketone Reduction): Reduction of 1-(4-chloro-3-fluorophenyl)propan-1-one using NaBH₄ or chiral catalysts (e.g., CBS reduction).

    • Pros: Milder conditions; access to chiral products (enantiomeric excess >99%).

    • Cons: Precursor ketone is often more expensive or requires synthesis via Friedel-Crafts acylation.

    • Verdict: Recommended only if chiral purity is the Critical Quality Attribute (CQA).

Reaction Scheme & Process Flow

The following diagram outlines the selected Grignard pathway and critical unit operations.

G Start Start: Precursors (Aldehyde + EtMgBr) Rxn Reaction Vessel (THF, -10°C, N2 Atm) Start->Rxn Controlled Addition Quench Reverse Quench (Into aq. NH4Cl/HCl) Rxn->Quench Transfer via Cannula Workup Phase Separation & Drying Quench->Workup Organic Layer Distill High-Vac Distillation (Purification) Workup->Distill Crude Oil Product Final Product >98.5% Purity Distill->Product Fractions

Figure 1: Process flow diagram for the Grignard synthesis route. Blue nodes indicate material states; Green/Red indicate critical reaction steps; Yellow indicates purification.

Detailed Protocol: Kilogram-Scale Synthesis

Scale: 1.0 kg Input (Aldehyde Basis) Target Yield: 85-90% isolated

Materials & Equipment[1][2][3][4][5][6][7]
  • Precursor: 4-Chloro-3-fluorobenzaldehyde (CAS: 5527-95-7), 1.0 kg (6.31 mol).

  • Reagent: Ethylmagnesium bromide (3.0 M in Et₂O or THF), ~2.3 L (6.94 mol, 1.1 eq). Note: THF is preferred for safety and solubility.

  • Solvent: Anhydrous THF (Tetrahydrofuran), 5.0 L.

  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring, internal temperature probe, and reflux condenser.

  • Safety: Blast shield, Class D fire extinguisher, Hydrogen gas detector.

Step-by-Step Methodology
Phase 1: Reactor Preparation & Inertion
  • Drying: Ensure the reactor is bone-dry. Bake out at 60°C under vacuum (-0.08 MPa) for 2 hours.

  • Inertion: Backfill with Nitrogen (N₂).[2] Repeat vacuum/N₂ cycle 3 times.

  • Charging: Charge 1.0 kg of 4-Chloro-3-fluorobenzaldehyde and 4.0 L of Anhydrous THF. Stir until fully dissolved.

  • Cooling: Circulate cryostat fluid to cool the internal mass to -10°C .

Phase 2: Controlled Grignard Addition

Critical Safety Step: Do not add the aldehyde to the Grignard reagent (inverse addition) on this scale unless using a CSTR, as accumulation of unreacted species can lead to thermal runaway [1]. We will use controlled addition of Grignard to the Aldehyde (or vice versa depending on specific equipment constraints, but standard batch protocol often favors adding the nucleophile slowly to the electrophile to maintain temperature).

Correction for Scale: For strictest impurity control (avoiding dialkylation or metal-halogen exchange), adding the Grignard solution INTO the cooled aldehyde solution is often preferred, but the classic "Grignard in flask, add aldehyde" is also valid. However, for safety (controlling the active reagent), we will load the Grignard reagent into the reactor first and add the Aldehyde solution slowly.

Revised Protocol (Standard Safety):

  • Setup: Place 2.3 L of EtMgBr (1.1 eq) in the reactor. Cool to -5°C.[3][4]

  • Dosing: Dissolve the aldehyde (1 kg) in THF (3 L). Load into a pressure-equalizing addition funnel or dosing pump.

  • Addition: Begin addition of the aldehyde solution.

    • Rate: Adjust flow to maintain internal temperature < 5°C .

    • Duration: Typically 2–3 hours.

  • Post-Stir: After addition, allow the mixture to warm to room temperature (20°C) over 1 hour. Stir for an additional 2 hours.

  • IPC (In-Process Control): Sample for HPLC/GC. Limit for unreacted aldehyde: < 1.0%.

Phase 3: The "Reverse Quench"

Safety Note: Direct addition of water to the reaction vessel can cause violent boiling of THF and massive gas evolution (Ethane).

  • Quench Vessel: In a separate 30 L vessel, prepare 10 L of 15% aqueous Ammonium Chloride (NH₄Cl) mixed with 500 g of crushed ice.

  • Transfer: Transfer the reaction mixture slowly via cannula or pump INTO the quench vessel.

    • Why? This ensures the active Mg species is always the limiting reagent, preventing runaway gas generation [2].

  • Acidification: Adjust pH to ~3-4 using 1M HCl to break up magnesium salts and preventing emulsions.

Phase 4: Workup & Purification
  • Phase Separation: Allow layers to settle (30 min). Separate the organic layer.[5]

  • Extraction: Extract the aqueous layer with MTBE (2 x 2 L) or Ethyl Acetate.

  • Washing: Wash combined organics with Brine (3 L) followed by Water (3 L).

  • Drying: Dry over Anhydrous Na₂SO₄ (500 g) for 1 hour. Filter.

  • Concentration: Remove solvent via Rotary Evaporator at 40°C/200 mbar. Result: Crude yellow oil.

  • Distillation: Perform high-vacuum fractional distillation.

    • Pressure:[6] < 1.0 mbar.

    • Head Temp: Expect product fraction ~110-125°C (estimated based on MW).

    • Collection: Discard forerun (unreacted aldehyde/volatiles). Collect main fraction.

Process Safety & Engineering Controls

Thermodynamics & Hazard Management

The reaction of EtMgBr with aldehydes is highly exothermic (~250 kJ/mol). On a kilogram scale, this heat cannot be dissipated passively.

  • Cooling Failure Protocol: If the cryostat fails and Temp > 15°C during addition:

    • STOP Dosing immediately.

    • Max cooling circulation.

    • Do not quench until temp stabilizes.

  • Gas Evolution: The quenching step produces Ethane (C₂H₆). Ensure reactor venting is connected to a scrubber or high-flow exhaust.

Decision Tree: Quenching Logic

Proper quenching prevents "volcano" eruptions in the reactor.

Safety Check Reaction Complete? (IPC < 1% Aldehyde) Direct Direct Quench (Water into Rxn) Check->Direct No (Unsafe on Scale) Reverse Reverse Quench (Rxn into Acid/Ice) Check->Reverse Yes (Recommended) Warning DANGER: Runaway Exotherm & Gas Direct->Warning Safe Controlled Hydrolysis Reverse->Safe

Figure 2: Safety decision tree emphasizing the Reverse Quench method for large-scale organometallic processing.

Analytical Quality Control

Method A: HPLC (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 220 nm (Aryl absorption) and 254 nm.

  • Acceptance Criteria: Purity > 98.0% Area; Single largest impurity < 0.5%.

Method B: GC-FID (Residual Solvents)
  • Critical Check: Ensure THF and Ethyl Acetate levels are < 5000 ppm (ICH Q3C limits).

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text on dosing control and exotherms).
  • BenchChem Technical Support. (2025). Effective Quenching Methods for Grignard Reactions. Retrieved from 7.

  • Organic Process Research & Development (OPRD). General safety guidelines for Grignard scale-up. See: Org. Process Res. Dev. 2011, 15, 6, 1438–1455.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethylmagnesium Bromide. Retrieved from 8.

Sources

Application

Application Note: Analytical Characterization and Enantiomeric Resolution of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Introduction and Scope The compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol is a chiral secondary benzylic alcohol. Structural motifs containing halogenated arylpropanols are highly prevalent as critical intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol is a chiral secondary benzylic alcohol. Structural motifs containing halogenated arylpropanols are highly prevalent as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active therapeutics.

Because the pharmacological efficacy and safety of chiral drugs are often strictly tied to a single enantiomer, rigorous analytical characterization of both the chemical structure and the stereochemical purity is mandatory. This application note provides a comprehensive, field-proven methodology for the multidimensional characterization of 1-(4-Chloro-3-fluorophenyl)propan-1-ol, covering structural elucidation, purity assessment, and enantiomeric resolution.

Physicochemical Properties

Before initiating method development, it is critical to establish the baseline physicochemical parameters of the analyte[1].

ParameterValue
Chemical Name 1-(4-Chloro-3-fluorophenyl)propan-1-ol
CAS Registry Number 1342500-52-0
Molecular Formula C9H10ClFO
Molecular Weight 188.6265 g/mol
SMILES C(CC)(O)c1cc(F)c(Cl)cc1
Chiral Center C1 of the propanol chain

Analytical Workflow Design

To establish a self-validating analytical profile, we employ orthogonal techniques. NMR and FTIR confirm the covalent connectivity and functional groups, LC-HRMS validates the exact mass and chromatographic purity, and Chiral HPLC isolates the stereoisomers.

Workflow Start 1-(4-Chloro-3-fluorophenyl)propan-1-ol (Racemic Mixture) NMR NMR Spectroscopy (1H, 13C, 19F) Structural Elucidation Start->NMR LCMS LC-HRMS (ESI+) Mass & Purity Observe [M-H2O+H]+ Start->LCMS Chiral Chiral HPLC (NP) Enantiomeric Resolution Amylose/Cellulose CSPs Start->Chiral FTIR FTIR Spectroscopy Functional Group Confirmation Start->FTIR

Fig 1. Multidimensional analytical workflow for 1-(4-Chloro-3-fluorophenyl)propan-1-ol.

Structural Elucidation: NMR and FTIR Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: For halogenated aromatic systems, relying solely on


H and 

C NMR is insufficient due to complex multiplet overlapping. The inclusion of

F NMR is critical. Fluorine-19 has a 100% natural abundance and a spin of 1/2, making it highly sensitive. The

F signal will couple with adjacent aromatic protons (ortho and meta coupling), providing an unambiguous confirmation of the 3-fluoro-4-chloro substitution pattern on the benzene ring. Chloroform-d (CDCl

) is selected as the solvent because it does not rapidly exchange with the hydroxyl proton, potentially allowing the -OH signal to be observed as a distinct resonance if the sample is sufficiently dry.

Protocol:

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a multinuclear probe.

  • Acquisition Parameters:

    • 
      H NMR:  16 scans, relaxation delay (D1) 2.0 s. Expected diagnostic peak: A triplet or doublet of doublets at 
      
      
      
      4.5–4.7 ppm corresponding to the benzylic methine proton (CH-OH).
    • 
      C NMR:  256 scans, D1 2.0 s. Expected diagnostic peak: The benzylic carbon around 70-75 ppm.
      
    • 
      F NMR:  16 scans, decoupled from 
      
      
      
      H to observe the singlet, or coupled to observe the characteristic
      
      
      splitting.
Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Rationale: FTIR orthogonally confirms the presence of the secondary alcohol and the halogenated ring. Protocol:

  • Apply 1-2

    
    L of the neat liquid (or a thin film evaporated from DCM) onto an ATR (Attenuated Total Reflectance) diamond crystal.
    
  • Acquire 32 scans from 4000 cm

    
     to 400 cm
    
    
    
    at a resolution of 4 cm
    
    
    .
  • Diagnostic Bands: Look for the broad O-H stretch at 3300–3400 cm

    
    , the C-F stretch at 1000–1100 cm
    
    
    
    , and the C-Cl stretch typically found in the fingerprint region (600–800 cm
    
    
    ).

Purity and Mass Confirmation: LC-HRMS

Causality & Rationale: Benzylic alcohols are notoriously difficult to ionize intact via Electrospray Ionization (ESI) in positive mode. They frequently undergo in-source dehydration. Therefore, rather than searching exclusively for the protonated molecular ion


 at m/z 189.04, the mass spectrometer parameters must be tuned to detect the highly stable carbocation formed by the loss of water: 

at m/z 171.03. Using a weak acid (0.1% Formic Acid) in the mobile phase facilitates this ionization pathway.

Protocol:

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7

    
    m particle size).
    
  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS Conditions: ESI positive mode, capillary voltage 3.0 kV, desolvation temperature 350°C. Extract chromatograms for m/z 171.03.

Stereochemical Characterization: Chiral HPLC

Causality & Rationale: 1-(4-Chloro-3-fluorophenyl)propan-1-ol possesses a stereogenic center at C1, yielding (R) and (S) enantiomers. Polysaccharide-based chiral stationary phases (CSPs), specifically those coated or immobilized with derivatized amylose or cellulose, are the gold standard for resolving chiral aryl alcohols[2].

The chiral recognition mechanism is a self-validating system of three-point interactions:

  • Hydrogen Bonding: Between the analyte's -OH group and the carbamate linkages of the CSP.

  • 
     Interactions:  Between the analyte's halogenated phenyl ring and the phenyl groups of the CSP selector.
    
  • Steric Inclusion: The ethyl chain of the propanol moiety fitting into the chiral groove of the polysaccharide backbone.

Normal-phase (NP) chromatography using Hexane and an alcohol modifier (Isopropanol or Ethanol) provides optimal hydrogen-bonding dynamics, as aqueous reverse-phase conditions can disrupt the critical analyte-CSP hydrogen bonds[3].

Protocol:

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5

    
    m.
    
  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Note: Ensure solvents are strictly anhydrous to maintain retention time reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. (Temperature control is critical; lower temperatures generally increase enantioselectivity (

    
    ) but broaden peaks due to slower mass transfer).
    
  • Detection: UV at 220 nm and 254 nm.

  • System Suitability: The method is considered valid if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    1.5 (baseline resolution).

References

  • Appchem. "1-(4-chloro-3-fluorophenyl)propan-1-ol | 1342500-52-0 | C9H10ClFO". Appchemical Catalog.
  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs". Chromatography Online.
  • Okamoto, Y., et al. "Chiral HPLC for efficient resolution of enantiomers". Chemical Society Reviews, RSC Publishing.

Sources

Method

Application Note: NMR and Mass Spectrometry Characterization of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Technique: High-Resolution Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Technique: High-Resolution Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Introduction & Analytical Rationale

Halogenated phenyl alcohols, such as 1-(4-chloro-3-fluorophenyl)propan-1-ol , are critical pharmacophores and synthetic intermediates in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics[1]. The presence of both fluorine and chlorine on the aromatic ring introduces unique electronic effects that must be rigorously characterized to ensure structural integrity and isomeric purity.

The analytical challenge lies in unambiguously determining the regiochemistry of the halogens and the alkyl side chain. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this, as the spin-active


 nucleus (

) couples extensively with both

and

nuclei, providing a highly specific mapping of the aromatic system[2][3]. Complementarily, Electron Ionization Mass Spectrometry (EI-MS) provides definitive molecular weight confirmation and structural elucidation through predictable fragmentation pathways, most notably

-cleavage, which is highly diagnostic for secondary alcohols[4][5].

This application note provides a comprehensive, self-validating protocol for the structural elucidation of 1-(4-chloro-3-fluorophenyl)propan-1-ol, detailing the causality behind experimental parameter selection and interpreting the resulting multidimensional data.

Structural Analysis & Predictive Data

Mass Spectrometry: The -Cleavage Pathway

In electron ionization (70 eV), the molecule undergoes ionization primarily at the oxygen atom, forming a radical cation


 at 

188 (and 190 due to the

isotope in a 3:1 ratio)[6].

Secondary alcohols undergo a characteristic fragmentation known as


-cleavage [4]. The homolytic cleavage of the C–C bond adjacent to the hydroxyl group yields a neutral alkyl radical and a resonance-stabilized oxonium ion[5]. Because the loss of the larger ethyl radical (–29 Da) is thermodynamically favored over the loss of a hydrogen atom or the heavily conjugated aryl group, the base peak is predictably formed at 

159 (and 161)[6]. A secondary dehydration pathway (loss of

, –18 Da) produces an alkene radical cation at

170[4].

MS_Fragmentation M Molecular Ion [M]+• m/z 188 / 190 1-(4-Chloro-3-fluorophenyl)propan-1-ol A Alpha-Cleavage Ion m/z 159 / 161 [C7H5ClFO]+ (Base Peak) M->A - Ethyl Radical B Dehydration Ion m/z 170 / 172 [C9H8ClF]+• M->B - H2O C Ethyl Radical Neutral Loss (-29 Da) M->C Neutral Loss D Water Neutral Loss (-18 Da) M->D Neutral Loss

Figure 1: EI-MS fragmentation pathways of 1-(4-chloro-3-fluorophenyl)propan-1-ol.

NMR Spectroscopy: Spin-Spin Coupling Dynamics

The structural assignment relies heavily on heteronuclear spin-spin coupling (


 and 

).
  • 
     NMR:  The 
    
    
    
    nucleus splits the aromatic carbon signals based on bond distance. The carbon directly attached to fluorine (C3) exhibits a massive one-bond coupling (
    
    
    ), while ortho (C2, C4) and meta (C1, C5) carbons show progressively smaller couplings (
    
    
    and
    
    
    )[7][8].
  • 
     NMR:  The aromatic protons exhibit complex multiplets due to both homonuclear (
    
    
    
    ) and heteronuclear (
    
    
    ) coupling. The H2 proton, situated between the fluorine and the alkyl chain, appears as a doublet of doublets due to strong ortho-fluorine coupling (
    
    
    ) and meta-proton coupling (
    
    
    )[8].

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Causality Check:


 is selected as the solvent because it lacks exchangeable protons, ensuring the hydroxyl (–OH) proton remains visible in the 

spectrum.
  • Sample Preparation: Dissolve accurately 15.0 mg of 1-(4-chloro-3-fluorophenyl)propan-1-ol in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm borosilicate NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Tune and match the probe specifically for

    
     (400 MHz), 
    
    
    
    (100 MHz), and
    
    
    (376 MHz) frequencies to maximize the signal-to-noise ratio (SNR).
  • Shimming: Perform automated 3D gradient shimming (Z1–Z5 axes) to optimize

    
     magnetic field homogeneity. Poor shimming will obscure fine 
    
    
    
    coupling constants.
  • Data Acquisition:

    • 
       NMR:  Spectral width 12 ppm; Relaxation delay (D1) 2.0 s; 16 scans.
      
    • 
       NMR:  Spectral width 250 ppm; D1 2.0 s; 1024 scans; Apply WALTZ-16 composite pulse decoupling to remove 
      
      
      
      splitting while retaining
      
      
      splitting.
    • 
       NMR:  Spectral width 200 ppm; Center frequency at -115 ppm; D1 2.0 s; 64 scans.
      
  • Processing: Apply a 0.3 Hz exponential line-broadening function to

    
     data prior to Fourier Transform (FT). Phase and baseline correct all spectra manually.
    
Protocol B: GC-EI-MS Analysis

Causality Check: A split injection (1:50) is used to prevent detector saturation and peak tailing, ensuring sharp chromatographic resolution of the alcohol.

  • Sample Preparation: Dilute the analyte to a final concentration of 1.0 mg/mL in GC-MS grade dichloromethane (DCM).

  • Chromatographic Separation: Inject 1.0 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Thermal Gradient: Set the inlet temperature to 250 °C. Oven program: 80 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280 °C, the ion source to 230 °C, and the quadrupole to 150 °C. Acquire data in full scan mode from

    
     40 to 300.
    

NMR_Workflow Prep 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 Tune 2. Probe Tuning & Matching Optimize for 1H, 13C, 19F Prep->Tune Shim 3. Gradient Shimming Optimize B0 Homogeneity (Z1-Z5) Tune->Shim Acq 4. Data Acquisition 1H, 13C{1H}, 19F NMR Shim->Acq FT 5. Fourier Transform & Phase/Baseline Correction Acq->FT Analyze 6. Spectral Analysis Multiplet Extraction & J-Coupling FT->Analyze

Figure 2: Step-by-step logical workflow for high-resolution NMR acquisition and processing.

Quantitative Data Summaries

Table 1:


 NMR Assignments (400 MHz, 

)
| Position | Chemical Shift (

, ppm) | Multiplicity | Integration | Coupling Constants (

, Hz) | | :--- | :--- | :--- | :--- | :--- | | H5 (Aromatic) | 7.35 | dd | 1H |

,

| | H2 (Aromatic) | 7.15 | dd | 1H |

,

| | H6 (Aromatic) | 7.05 | ddd | 1H |

,

,

| | CH-OH (Aliphatic)| 4.60 | t | 1H |

| | OH (Hydroxyl) | 2.00 | br s | 1H | - | | CH

(Aliphatic)| 1.75 | m | 2H | - | | CH

(Aliphatic)| 0.90 | t | 3H |

|

Table 2:


 NMR Assignments and C-F Coupling (100 MHz, 

)
| Carbon Position | Chemical Shift (

, ppm) | Multiplicity (due to

) |

Coupling Constant (Hz) | | :--- | :--- | :--- | :--- | | C3 (C-F) | 158.0 | d |

| | C1 (C-CHOH) | 145.5 | d |

| | C5 (Aromatic) | 130.2 | d |

| | C6 (Aromatic) | 123.4 | d |

| | C4 (C-Cl) | 120.1 | d |

| | C2 (Aromatic) | 114.3 | d |

| | C7 (CH-OH) | 75.2 | s | - | | C8 (CH

) | 32.1 | s | - | | C9 (CH

) | 10.0 | s | - |

Table 3: Major EI-MS Fragment Ions (70 eV) |


 Ratio | Relative Abundance | Ion Assignment | Fragmentation Mechanism |
| :--- | :--- | :--- | :--- |
| 159 / 161  | 100% (Base Peak) | 

|

-cleavage (Loss of ethyl radical, -29 Da) | | 188 / 190 | ~15% |

| Molecular Ion

| | 170 / 172 | ~10% |

| Dehydration (Loss of

, -18 Da) | | 131 / 133 | ~25% |

| Loss of CO from

159 |

References

  • Nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia.org URL:[Link]

  • NMR Spectroscopy - MSU Chemistry Source: Michigan State University (MSU) URL:[Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

  • Alpha (α) Cleavage in Mass Spectrometry Source: Chemistry Steps URL:[Link]

  • How to Identify Molecular Fragmentation Patterns in Mass Spectrometry Source: Dummies.com URL:[Link]

  • Carbon-fluorine coupling constants, nJCF Source: ResearchGate URL:[Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) Source: ACS Publications URL:[Link]

Sources

Application

A Stability-Indicating RP-HPLC Method for Purity Determination and Chiral Separation of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive application note details the development and validation of a robust, stability-indicating reversed-phase hi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(4-Chloro-3-fluorophenyl)propan-1-ol and its process-related impurities. Recognizing the chiral nature of the analyte, this guide also provides a discrete protocol for the enantiomeric separation using a chiral stationary phase. The methodologies are grounded in established chromatographic principles and align with International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a detailed framework for assessing the purity and stability of this key chemical entity.

Introduction and Method Rationale

1-(4-Chloro-3-fluorophenyl)propan-1-ol (Molecular Formula: C₉H₁₀ClFO, Molecular Weight: 188.63 g/mol ) is a substituted aromatic alcohol that often serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The purity of such intermediates is paramount, as the impurity profile can directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is required to ensure that the intermediate meets stringent quality specifications.

The core of this guide is a reversed-phase HPLC method. This chromatographic mode was selected for its versatility and proven efficacy in separating moderately polar to non-polar aromatic compounds.[4][5] The method is designed to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its potential degradation products, as stipulated by regulatory guidelines.[6][7]

Furthermore, the analyte possesses a stereocenter at the carbinol carbon, resulting in a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, assessing enantiomeric purity is often a critical quality attribute.[8] This note addresses this by presenting a complementary normal-phase chiral HPLC method to resolve and quantify the individual enantiomers.

Logical Framework for Method Development

The development and validation of a reliable HPLC method follow a logical progression. The primary objective is to create a method that is "fit-for-purpose," a concept formalized by the Analytical Target Profile (ATP).[2][9] The entire process, from initial development through validation, is a continuous lifecycle aimed at ensuring data integrity.[2]

Method_Development_Logic cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Validation (per ICH Q2(R2)) cluster_Routine Phase 3: Routine Use Start Define Analytical Target Profile (ATP) Selectivity Screen Columns & Mobile Phases (C18, Phenyl, etc.) Start->Selectivity Optimization Optimize Gradient, Temperature, & Flow Rate Selectivity->Optimization SST System Suitability Testing (SST) Optimization->SST Final Method Specificity Specificity / Forced Degradation (Acid, Base, Peroxide, Heat, Light) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Purity Analysis & Stability Testing Robustness->Routine

Caption: Logical workflow for HPLC method development and validation.

Part I: Achiral Purity by Stability-Indicating RP-HPLC

This section details the primary method for quantifying 1-(4-Chloro-3-fluorophenyl)propan-1-ol and separating it from potential process impurities and degradation products.

Experimental Protocol: RP-HPLC
  • Reference Standard: 1-(4-Chloro-3-fluorophenyl)propan-1-ol (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized (DI) Water, 18.2 MΩ·cm or HPLC Grade

  • Additives: Formic Acid (≥ 98%), Phosphoric Acid (≥ 85%)

  • Forced Degradation: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 30%)

  • An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

The selection of a C18 stationary phase provides robust hydrophobic retention for the aromatic ring, while the acidic mobile phase ensures consistent protonation of the analyte's hydroxyl group and any ionizable impurities, leading to sharp, symmetrical peaks.[5] Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV cutoff.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard dimensions for good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH improves peak shape for alcohols and phenols.
Mobile Phase B AcetonitrileEffective organic modifier for eluting aromatic compounds.
Gradient 0-2 min (30% B), 2-15 min (30-85% B), 15-18 min (85% B), 18-18.1 min (85-30% B), 18.1-22 min (30% B)A shallow gradient ensures resolution of early-eluting polar impurities, while the ramp effectively elutes the main analyte and any late-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.
Detection UV at 225 nmWavelength selected to provide good response for the substituted aromatic ring and potential impurities. A PDA detector is recommended during development to check for peak purity.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
  • Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation Protocol

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][10] The following protocols are based on ICH Q2(R2) guidelines.[1]

Before any analysis, the chromatographic system's performance must be verified.[11][12] This is accomplished by making five replicate injections of the Working Standard (100 µg/mL).

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) ≥ 5000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[13]
% RSD of Retention Time ≤ 1.0%Confirms pump and system stability.

Forced degradation studies are essential to prove the method is stability-indicating.[6][7] A sample solution (1000 µg/mL) is subjected to the following stress conditions. The stressed samples are then diluted and analyzed alongside an unstressed control.

Forced_Degradation Stress Sample Solution (1mg/mL) Acidic Hydrolysis (0.1M HCl, 60°C, 8h) Basic Hydrolysis (0.1M NaOH, 60°C, 2h) Oxidation (3% H₂O₂, RT, 24h) Thermal (Solid, 80°C, 48h) Photolytic (Solution, ICH Q1B) Analysis Analyze via HPLC-PDA Stress->Analysis Evaluation Evaluate Results | { Check for degradation | Assess Peak Purity of Analyte | Ensure Resolution > 2.0 between analyte and degradants } Analysis->Evaluation

Caption: Workflow for forced degradation (specificity) studies.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and maintains spectral purity (as determined by PDA analysis).

Prepare a series of solutions from the reference stock at concentrations ranging from 1.0 to 150 µg/mL (e.g., 1, 5, 25, 50, 100, 150 µg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision (Repeatability): Analyze six individual preparations of the sample at 100% of the test concentration (1000 µg/mL). The %RSD of the purity results should be ≤ 2.0%.

  • Accuracy (Recovery): Prepare a sample matrix (placebo) and spike it with the reference standard at three levels (e.g., 80%, 100%, 120% of the test concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

The LOQ can be determined based on the signal-to-noise ratio (S/N), typically established at a ratio of 10:1.[13][14] This value confirms the method's ability to reliably quantify low-level impurities.

Part II: Enantiomeric Purity by Chiral HPLC

A standard achiral method cannot distinguish between enantiomers. If control of stereochemistry is required, a dedicated chiral method must be employed. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose, often utilizing hydrogen bonding, π-π, and steric interactions for recognition.[15]

Experimental Protocol: Chiral HPLC

Normal phase chromatography is typically preferred for polysaccharide-based CSPs as it often provides better selectivity for enantiomeric separation.[8] The mobile phase consists of a non-polar alkane with a polar alcohol modifier.

ParameterConditionRationale
Column Chiralcel® OD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose/cellulose carbamate CSP)These CSPs have a proven track record for resolving a wide variety of chiral compounds, including alcohols.[15][16]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)The ratio of alkane to alcohol is the primary tool for adjusting retention and resolution.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature; ambient control is crucial for reproducibility.
Detection UV at 225 nm
Injection Vol. 10 µL
Diluent n-Hexane / Isopropanol (50:50, v/v)
  • Sample: Use a racemic standard of 1-(4-Chloro-3-fluorophenyl)propan-1-ol (approx. 250 µg/mL).

  • Acceptance Criteria: The resolution between the two enantiomer peaks must be ≥ 1.5.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for assessing the quality of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. The stability-indicating RP-HPLC method is suitable for quantitative purity analysis and impurity profiling in routine quality control and stability studies. The complementary chiral HPLC method allows for the precise determination of enantiomeric purity, a critical parameter for stereospecific syntheses. Both methods are grounded in established scientific principles and align with global regulatory expectations for analytical method validation.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH Q2(R2) and Q14: A Modernized Approach.
  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • Waters Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
  • PubMed. (n.d.). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • Appchem. (n.d.). 1-(4-chloro-3-fluorophenyl)propan-1-ol.
  • Chemsrc. (2025, September 20). (S)-3-chloro-1-(4-fluorophenyl)-1-propanol.
  • Sigma-Aldrich. (n.d.). 3-(4-fluorophenyl)propan-1-ol.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Lotusfeet Pharma. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one.
  • Chiral Technologies. (n.d.). Enantioselective Reversed-Phase Chromatography with Protein-based Columns.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemicea Pharmaceuticals. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-chloro- (CAS 627-30-5).
  • ChemScene. (n.d.). 1-(4-Chloro-3-fluorophenyl)-3-(p-tolyl)propan-1-one.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one.
  • Guidechem. (n.d.). 3-(4-Chlorophenyl)-1-propanol - Chemical Dictionary.
  • BLDpharm. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one.
  • MDPI. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
  • Zenodo. (2015, April 1). Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chloropheniramine maleate and phenyl propanolamine HCl in pharmaceutical preparations.
  • Nature. (2021, July 20). Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins.
  • AcademicPres. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhKNOU660kjSB6T4KmFP9UvBmpwwxcWKMUWH00T2ujRMS78sg22QVs1FX55ROcls2PAa92fVdQ9bc0c_6GaWZdFtZAZ91AvVxCefD49HmH0lQx2PrdnaS0y_7_Vaq-QFZ46n4RG8XL4X57MlbLjKA-TD_drcqzPXg7-uXcV-wevyVmC36vLrgxQKKvZZLdcWFcdO9K0gFb_tvl16xkkk=ZZLdcWFcdO9K0gFb_tvl16xkkk=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this important synthetic building block. Here, we leverage our expertise to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction

1-(4-Chloro-3-fluorophenyl)propan-1-ol is a secondary benzylic alcohol of interest in medicinal chemistry due to the synthetic handles it offers for further molecular elaboration. The presence of both chloro and fluoro substituents on the phenyl ring can modulate the electronic properties and metabolic stability of derivative compounds.

This guide will focus on the two most practical and widely employed synthetic routes to this target molecule:

  • Route A: Grignard Reaction - The nucleophilic addition of an ethyl Grignard reagent to 4-chloro-3-fluorobenzaldehyde.

  • Route B: Ketone Reduction - The reduction of the corresponding ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one, using a hydride source.

We will explore the nuances of each pathway, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Route A: Grignard Reaction with 4-Chloro-3-fluorobenzaldehyde

This classic carbon-carbon bond-forming reaction is a direct and efficient method for accessing the target secondary alcohol.[1] The core of this reaction is the nucleophilic attack of the ethyl group from ethylmagnesium bromide onto the electrophilic carbonyl carbon of the aldehyde.[2]

Experimental Protocol (Adapted from Analogous Reactions)

This protocol is adapted from established procedures for Grignard reactions with substituted benzaldehydes.[2]

Reagents & Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Magnesium turnings24.310.73 g30Must be fresh and dry.
Iodine253.811 small crystal-For activation.
Bromoethane108.973.27 g (2.25 mL)30Freshly distilled.
Anhydrous Diethyl Ether or THF-50 mL-Anhydrous grade is critical.
4-Chloro-3-fluorobenzaldehyde158.563.96 g25Ensure it is dry.
Saturated aq. NH₄Cl-30 mL-For quenching.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying.

Procedure:

  • Apparatus Setup: All glassware (a three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet) must be flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.[1]

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of nitrogen until violet iodine vapors are observed. This etches the magnesium surface, removing the passivating oxide layer.[1] Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add 10 mL of anhydrous diethyl ether or THF to the flask. Dissolve the bromoethane in 20 mL of anhydrous ether/THF and add it to the dropping funnel. Add a small portion (approx. 2 mL) of the bromoethane solution to the magnesium. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Aldehyde: After the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the flask to 0 °C in an ice bath. Dissolve the 4-chloro-3-fluorobenzaldehyde in 20 mL of anhydrous ether/THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Work-up and Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Cool the flask again to 0 °C and slowly add the saturated aqueous ammonium chloride solution to quench the reaction. This step can be vigorous.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Troubleshooting the Grignard Reaction

Q1: My Grignard reaction fails to initiate. What should I do?

Answer: This is a very common issue and almost always points to a problem with magnesium activation or the presence of moisture.

  • Causality: Magnesium metal is coated with a thin, unreactive layer of magnesium oxide (MgO). For the reaction to start, the bromoethane must come into contact with the fresh magnesium surface.[3] Any trace of water will protonate and destroy the highly basic Grignard reagent as it forms.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Re-check that all glassware was thoroughly dried and that your solvents are truly anhydrous. Diethyl ether is particularly prone to peroxide formation and water absorption if not stored correctly.

    • Re-activate Magnesium: If the reaction hasn't started after adding a small amount of alkyl halide, you can try gently crushing a few pieces of the magnesium turnings with a dry glass rod against the bottom of the flask. This will expose a fresh, unoxidized surface.

    • Chemical Activation: Adding a small crystal of iodine is the standard method.[1] Alternatively, a few drops of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to clean the surface.

    • Check Your Bromoethane: Ensure your bromoethane is pure and dry. Distilling it before use is good practice.

Q2: My reaction turned dark brown/black, and the yield of my alcohol is very low.

Answer: A dark coloration often indicates side reactions, primarily Wurtz-type coupling, which leads to the formation of biphenyl or, in this case, butane from the coupling of two ethyl groups.

  • Causality: This can be exacerbated by localized high concentrations of the alkyl halide or high temperatures during the formation of the Grignard reagent.

  • Troubleshooting Steps:

    • Control the Addition Rate: Add the bromoethane solution slowly and dropwise to maintain a gentle, controlled reflux. A very vigorous, uncontrolled reaction can lead to side products.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and prevent localized "hot spots."

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents as it solvates the magnesium species more effectively, which can sometimes lead to cleaner reactions.[3]

Route B: Reduction of 1-(4-chloro-3-fluorophenyl)propan-1-one

This route is an excellent alternative if the corresponding ketone is readily available. The reduction of a ketone to a secondary alcohol is a robust and high-yielding transformation, typically accomplished with sodium borohydride (NaBH₄).

Experimental Protocol (Adapted from Analogous Reactions)

This protocol is adapted from the established procedure for the reduction of a structurally similar β-chloro ketone.

Reagents & Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
1-(4-chloro-3-fluorophenyl)propan-1-one186.614.67 g25-
Sodium Borohydride (NaBH₄)37.830.47 g12.5Use as a solid.
Methanol (MeOH)-50 mL--
Saturated aq. NH₄Cl-30 mL-For quenching.
Ethyl Acetate (EtOAc)-60 mL-For extraction.
Anhydrous Na₂SO₄-As needed-For drying.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(4-chloro-3-fluorophenyl)propan-1-one in methanol and cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Add the sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains at or below 10 °C. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 1-2 hours. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot and the appearance of the more polar alcohol spot.

  • Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully add the saturated aqueous ammonium chloride solution to quench any remaining NaBH₄.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Troubleshooting the Ketone Reduction

Q1: My reduction reaction is very slow or incomplete, even after several hours.

Answer: While NaBH₄ is generally effective for ketones, its reactivity can be influenced by the solvent and the substrate's electronic properties.

  • Causality: Sodium borohydride's reducing power is lower in protic solvents like methanol compared to aprotic solvents. The electron-withdrawing nature of the chloro and fluoro groups on the phenyl ring makes the carbonyl carbon more electrophilic and thus more reactive, so slow reaction is less common for this substrate but can occur.

  • Troubleshooting Steps:

    • Check Reagent Quality: Sodium borohydride can decompose over time if not stored in a dry environment. Use a fresh bottle of the reagent.

    • Stoichiometry: While theoretically, one equivalent of NaBH₄ can reduce four equivalents of a ketone, it is common practice to use a slight excess (e.g., 0.3-0.5 equivalents of NaBH₄ per equivalent of ketone) to ensure the reaction goes to completion.

    • Solvent System: While methanol is a common solvent, you could try a mixture of THF and methanol. The aprotic nature of THF can sometimes enhance the reduction rate.

Q2: I see multiple spots on my TLC plate after the reaction.

Answer: This could indicate the presence of starting material, the desired product, and potentially a side product.

  • Causality: Incomplete reaction is the most likely cause. However, over-reduction is generally not an issue with NaBH₄ as it does not typically reduce aromatic rings. The formation of borate esters as intermediates is expected before work-up.

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Ensure you have allowed sufficient reaction time. Take TLC samples periodically until the starting ketone spot is no longer visible.

    • Effective Quenching: The work-up with aqueous ammonium chloride is crucial to hydrolyze the intermediate borate esters to the final alcohol. Ensure this step is performed thoroughly.

    • Purification: Flash column chromatography should effectively separate the desired alcohol from any unreacted ketone or non-polar impurities.

Characterization and Impurity Identification

Expected ¹H and ¹³C NMR Data (in CDCl₃):

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
CH₃ (ethyl)Triplet, ~0.9 ppm~10 ppm
CH₂ (ethyl)Multiplet, ~1.8 ppm~32 ppm
CH-OHTriplet, ~4.7 ppm~75 ppm
OHBroad singlet, variable-
Aromatic CHsMultiplet, ~7.1-7.4 ppm~115-145 ppm (with C-F and C-Cl coupling)
Aromatic C-ClSinglet~130-135 ppm
Aromatic C-FDoublet (large ¹JCF)~155-160 ppm
Aromatic C-CHOHSinglet~140-145 ppm
  • ¹H NMR Interpretation: Look for the characteristic triplet for the methyl group, a multiplet for the methylene group, and a triplet for the benzylic proton next to the hydroxyl group. The aromatic region will show complex splitting due to the substitution pattern. The OH proton signal is often broad and can be confirmed by a D₂O shake (it will disappear).

  • ¹³C NMR Interpretation: Expect three aliphatic signals and several aromatic signals. The carbon attached to the fluorine will appear as a doublet with a large coupling constant. The carbon attached to the hydroxyl group will be in the 70-80 ppm range.

  • Common Impurities:

    • Unreacted Ketone: A peak around 200 ppm in the ¹³C NMR and the absence of the CH-OH and OH signals in the ¹H NMR.

    • Solvent Residue: Check for common solvent peaks (e.g., diethyl ether, ethyl acetate, hexanes).

Workflow Diagrams

Synthesis_Workflows cluster_grignard Route A: Grignard Synthesis cluster_reduction Route B: Ketone Reduction G1 4-Chloro-3-fluorobenzaldehyde G2 Ethylmagnesium Bromide G3 Grignard Addition (Anhydrous Ether/THF, 0°C) G4 Quench (aq. NH4Cl) G5 Purification (Chromatography) G_Product 1-(4-Chloro-3-fluorophenyl)propan-1-ol R1 1-(4-Chloro-3-fluorophenyl)propan-1-one R2 NaBH4 in Methanol, 0°C R3 Quench (aq. NH4Cl) R4 Purification (Chromatography) R_Product 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Troubleshooting_Grignard Start Grignard Reaction Initiated? CheckMoisture Strictly Anhydrous Conditions Met? Start->CheckMoisture No Yield Low Yield/ Dark Color? Start->Yield Yes ActivateMg Activate Mg Surface (Iodine, Crushing) CheckMoisture->ActivateMg Yes Failure Re-evaluate Setup CheckMoisture->Failure No CheckHalide Use Fresh/Distilled Alkyl Halide ActivateMg->CheckHalide Success Reaction Proceeds CheckHalide->Success ControlTemp Control Addition Rate & Temperature Yield->ControlTemp Yes Stirring Ensure Efficient Stirring ControlTemp->Stirring Solvent Consider THF as Solvent Stirring->Solvent Solvent->Success

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better, Grignard or ketone reduction? A: The "better" route depends on the availability of starting materials. If 4-chloro-3-fluorobenzaldehyde is readily available, the Grignard reaction is a very direct, one-step method to the final product. If the corresponding ketone is more accessible, the reduction with NaBH₄ is a very reliable and often high-yielding alternative that is technically simpler to perform due to the stability of the reagent.

Q: How do I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. For both reactions, you can spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. The product alcohol will be more polar than the starting aldehyde or ketone, meaning it will have a lower Rf value (it will travel less far up the plate). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Q: Can I use other Grignard reagents or reducing agents? A: Absolutely. For the Grignard reaction, you can use other alkyl or aryl magnesium halides to generate a variety of secondary alcohols. For the reduction, lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than NaBH₄, but it is also more hazardous, reacting violently with water and other protic solvents, and requires stricter anhydrous conditions. For simple ketone reductions, NaBH₄ is almost always the preferred reagent for safety and ease of use.

Q: What are the primary safety concerns for these reactions? A: For the Grignard reaction , the main hazards are the extreme flammability of ether solvents and the reactivity of the Grignard reagent with water. Always work in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere. The quenching step can be highly exothermic and should be done slowly and with cooling.[1] For the NaBH₄ reduction , the reagent itself can react with acidic solutions to release flammable hydrogen gas. The quenching step should also be performed carefully. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

We trust this technical guide will be a valuable resource in your synthetic endeavors. Should you have further questions or require additional support, please do not hesitate to reach out.

References

  • Roman, G. (2015). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. Available at: [Link]

  • Ahsan, M.J. et al. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]

  • Google Patents (2015). Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • Leah4sci (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Google Patents (2010). PROCESS FOR PRODUCING PYRROLE COMPOUND.
  • LibreTexts Chemistry (n.d.). 13C NMR of 1-Propanol. Available at: [Link]

  • Organic Syntheses (n.d.). 1-p-TOLYL-CYCLOPROPANOL. Available at: [Link]

  • LibreTexts Chemistry (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • Studylib (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Beyond Labz (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Available at: [Link]

  • ResearchGate (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. Available at: [Link]

  • MDPI (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Google Patents (2019). Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl) methyl]phenyl]-D-glucitol and its solvate thereof.
  • Google Patents (2006). Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
  • Google Patents (2012). (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1.
  • ResearchGate (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Available at: [Link]

  • ScienceMadness Discussion Board (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • Master Organic Chemistry (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • LibreTexts Chemistry (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry (2021). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

  • ChemHelp ASAP (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • ResearchGate (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

[1] Introduction Welcome to the technical support hub for 1-(4-Chloro-3-fluorophenyl)propan-1-ol . This secondary benzyl alcohol is a critical intermediate in the synthesis of next-generation antifungal azoles and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

Welcome to the technical support hub for 1-(4-Chloro-3-fluorophenyl)propan-1-ol . This secondary benzyl alcohol is a critical intermediate in the synthesis of next-generation antifungal azoles and agrochemical agents. Its purification presents two distinct challenges: achieving chemical purity (removal of ketone precursors and dehydration byproducts) and optical purity (separation of enantiomers).

This guide is structured to address these challenges directly, moving from crude isolation to high-precision chiral resolution.

Module A: Chemical Purity (The "Crude" Cleanup)

The Scenario

You have completed the reduction of 1-(4-Chloro-3-fluorophenyl)propan-1-one (likely using NaBH₄) or the Grignard addition to the aldehyde.[1] The reaction mixture is a yellow, viscous oil. TLC shows a major spot, but NMR indicates residual ketone and some non-polar impurities.

Protocol 1: Flash Column Chromatography

Standard method for removing unreacted ketone and non-polar alkenes.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

Gradient StepSolvent Ratio (Hex:EtOAc)Target ComponentElution Order
1 100:0 → 95:5Non-polar alkenes (dehydration products)1 (Fastest)
2 90:10Residual Ketone (Precursor)2
3 80:20 → 70:30Target Alcohol 3
4 0:100 (MeOH flush)Highly polar salts/baseline gum4 (Slowest)

Scientist’s Note: The ketone precursor is less polar than the alcohol because the alcohol can donate hydrogen bonds to the silica. If your separation is poor, do not increase polarity. Instead, lower the ethyl acetate concentration to 5-8% to widen the gap between the ketone and the alcohol.

Protocol 2: High-Vacuum Distillation (Kugelrohr)

Best for scale-up (>10g) where chromatography is costly.[1]

  • Vacuum Requirement: < 1.0 mmHg (High Vacuum is non-negotiable).

  • Bath Temperature: 110°C – 135°C (Estimate based on analogs).[1]

  • Procedure:

    • Degas the crude oil at RT for 30 mins to remove solvent traces.

    • Slowly ramp temperature.

    • Foreshot: Collect the first 5-10% (often contains volatile dechlorinated byproducts).[1]

    • Main Fraction: Collect the clear, viscous oil.

Module B: Optical Purity (Enantiomeric Resolution)

The Scenario

Your application requires the (S)-enantiomer (or (R)-) with >99% ee.[1] Chemical synthesis yielded a racemate.[2] You need a scalable method to separate them.

Protocol 3: Enzymatic Kinetic Resolution (EKR)

The "Gold Standard" for secondary benzyl alcohols. Uses Lipase B from Candida antarctica (CAL-B).[1]

Mechanism: The lipase selectively acetylates one enantiomer (usually the (R)-form) much faster than the other, leaving the (S)-alcohol as the unreacted free alcohol.

Workflow Diagram:

EKR_Workflow Racemate Racemic Alcohol (Start) Enzyme Add Novozym 435 + Vinyl Acetate Racemate->Enzyme Reaction Stir 24-48h (Monitor by HPLC) Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Chromatography Column Chromatography Filter->Chromatography Product_S (S)-Alcohol (Unreacted) Chromatography->Product_S Polar Fraction Product_R (R)-Acetate (Esterified) Chromatography->Product_R Non-polar Fraction

Caption: Kinetic resolution workflow using Lipase CAL-B to separate enantiomers based on differential esterification rates.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of racemic alcohol in MTBE or Toluene (0.1 M concentration).

  • Acyl Donor: Add 3.0 eq of Vinyl Acetate .

  • Catalyst: Add Novozym 435 (immobilized CAL-B) at 20-50% w/w relative to substrate.[1]

  • Incubation: Shake at 30-40°C.

  • Monitoring: Stop when conversion reaches exactly 50% (use Chiral HPLC).

  • Separation: Filter off the enzyme beads. Evaporate solvent.[3][4]

  • Purification: The reaction mixture now contains the (S)-Alcohol (polar) and the (R)-Acetate (non-polar).[1] Separate via standard flash chromatography (see Module A).

Module C: Troubleshooting & FAQs

Q1: My product is an oil, but the literature for similar compounds says "solid." Why won't it crystallize?

A: This is a classic purity issue.

  • Solvent Entrapment: Viscous benzyl alcohols trap solvent (DCM/EtOAc) tenaciously.[1] Dry under high vacuum (0.1 mmHg) for 12 hours.

  • Trace Impurities: Even 2% of the ketone precursor acts as a solvent, depressing the melting point. Run a rigorous column.[5]

  • Enantiomeric Purity: Pure enantiomers often crystallize; racemates often do not (or vice versa).[1] If you have a racemate, it might remain an oil until resolved.

Q2: During chromatography, my alcohol "tails" significantly, contaminating the fractions. How do I fix this?

A: Tailing is caused by the hydroxyl group hydrogen-bonding to the acidic silanols on the silica.

  • The Fix: Do not add acid. Instead, ensure your column is packed tightly. If tailing persists, switch the solvent system to DCM : Methanol (98:2) . The methanol competes for the active sites on the silica, sharpening the alcohol peak.

Q3: How do I determine the enantiomeric excess (ee%)?

A: You cannot use standard NMR. You require Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H .

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (The halogenated ring has strong absorbance).

Q4: I tried the enzymatic resolution, but the reaction stopped at 30% conversion. Why?

A: This is likely Acyl Donor Inhibition or Water Content .[1]

  • Water: Enzymes need trace water, but too much promotes hydrolysis (reverse reaction). Use molecular sieves in the solvent.

  • Acetaldehyde: The byproduct of vinyl acetate is acetaldehyde, which can inhibit the enzyme. Ensure the reaction vessel is vented (with a drying tube) to allow acetaldehyde to escape, or switch to Isopropenyl Acetate (byproduct is acetone, less inhibitory).

Decision Matrix: Which Method to Choose?

Decision_Tree Start Crude Mixture Purity_Check Is Chemical Purity >95%? Start->Purity_Check Distill High Vac Distillation (Remove heavy tars) Purity_Check->Distill No (Large Scale) Column Flash Chromatography (Remove Ketone) Purity_Check->Column No (Small Scale) Chiral_Check Is Optical Purity Required? Purity_Check->Chiral_Check Yes Distill->Purity_Check Column->Purity_Check Finish_Rac Final Product (Racemic) Chiral_Check->Finish_Rac No Lipase Enzymatic Resolution (Scale >1g) Chiral_Check->Lipase Yes (Scale Up) Prep_HPLC Prep Chiral HPLC (Scale <100mg) Chiral_Check->Prep_HPLC Yes (Analytical)

Caption: Decision matrix for selecting the appropriate purification workflow based on scale and purity requirements.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Secondary Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] Link[1]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for general purification of benzyl alcohols and halogenated aromatics). Link

  • PubChem Database. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one (Precursor Analog Data). National Library of Medicine. Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. (Standard reference for separation of secondary benzyl alcohols). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Status: Active Ticket ID: CHEM-SUP-8829 Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting in Aryl Alcohol Synthesis Executive Summary & Molecule Profile User Query: "I am ob...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8829 Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting in Aryl Alcohol Synthesis

Executive Summary & Molecule Profile

User Query: "I am observing persistent side products in the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. I need to identify them and optimize my protocol."

Scientist's Analysis: The target molecule, 1-(4-Chloro-3-fluorophenyl)propan-1-ol , is a secondary benzylic alcohol. Its synthesis generally follows two primary pathways:

  • Grignard Addition: 4-Chloro-3-fluorobenzaldehyde + Ethylmagnesium bromide (EtMgBr).

  • Ketone Reduction: 1-(4-Chloro-3-fluorophenyl)propan-1-one + Reducing agent (e.g., NaBH₄).

The presence of the halogenated aromatic ring (3-F, 4-Cl) and the benzylic hydroxyl group creates a specific "danger zone" for side reactions: acid-catalyzed dehydration (forming styrenes) and hydrodehalogenation (loss of Cl/F during reduction).

Impurity Genealogy & Identification

The following diagram maps the origin of the most common impurities based on the synthetic route chosen.

ImpurityGenealogy Aldehyde Starting Material: 4-Chloro-3-fluorobenzaldehyde Target TARGET: 1-(4-Chloro-3-fluorophenyl)propan-1-ol Aldehyde->Target Grignard (EtMgBr) ImpurityC Impurity C (Acid): 4-Chloro-3-fluorobenzoic acid Aldehyde->ImpurityC Air Oxidation ImpurityD Impurity D (Dimer): Wurtz Coupling Biaryl Aldehyde->ImpurityD Grignard Prep Side Rxn Ketone Intermediate/Impurity B: 1-(4-Chloro-3-fluorophenyl)propan-1-one Ketone->Target Reduction (NaBH4) ImpurityE Impurity E (Des-Halo): Dehalogenated Analogues Ketone->ImpurityE Over-reduction (Pd/C) Target->Ketone Oxidation (Storage) ImpurityA Impurity A (Styrene): 1-(4-Chloro-3-fluorophenyl)prop-1-ene Target->ImpurityA Acidic Workup / Heat (Dehydration)

Figure 1: Impurity Genealogy. Red nodes indicate critical side products. The transition from Target to Impurity A is the most frequent failure mode.

Troubleshooting Guide: Grignard Route

Route: Addition of Ethylmagnesium bromide to 4-Chloro-3-fluorobenzaldehyde.

Common Issue: Low Yield & "Gummy" Residue

Diagnosis: Presence of Impurity C (Benzoic Acid derivative) or Impurity D (Oligomers) .

SymptomProbable CauseCorrective Action
Solid precipitate before workupImpurity C: The aldehyde starting material oxidized to 4-Chloro-3-fluorobenzoic acid upon storage. This acid quenches the Grignard reagent immediately.Pre-wash: Wash the aldehyde ether solution with 10% NaHCO₃ before use to remove the acid. Titration: Titrate the Grignard reagent to ensure stoichiometry accounts for any "sacrificial" loss.
Biaryl Dimer in MS (Mass ~258+)Impurity D: Wurtz coupling occurred during the preparation of the Grignard reagent (if prepared in-house).Temperature Control: Prepare EtMgBr at the lowest possible temperature (0°C to 10°C) to suppress radical homocoupling. Dilute the alkyl halide feed.
Unreacted Aldehyde remainsMoisture Quench: The Grignard reagent was hydrolyzed by wet solvent or atmosphere.Drying: Ensure THF/Ether has <50 ppm water. Use a drying tube or inert atmosphere (N₂/Ar).
Q&A: Grignard Optimization

Q: I see a peak at M-18 in my mass spec. Is this a fragment or a real impurity? A: While M-18 is a common fragmentation pattern for alcohols (loss of water in the source), in this specific scaffold, it often indicates thermal dehydration in the GC injector port.

  • Validation Test: Run the sample via LC-MS (Electrospray) or use a "cold on-column" GC injection. If the peak disappears, it was an artifact. If it remains, you have Impurity A (the alkene) in your bulk material.

Troubleshooting Guide: Reduction Route

Route: Reduction of 1-(4-Chloro-3-fluorophenyl)propan-1-one.

Common Issue: Loss of Halogens (Dehalogenation)

Diagnosis: Presence of Impurity E (Des-chloro or Des-fluoro analogues) .

Reagent UsedRisk LevelMechanism of FailureSolution
H₂ / Pd/C CRITICAL Palladium readily catalyzes the oxidative addition into the C-Cl bond, replacing Cl with H (Hydrodehalogenation).Avoid Pd/C. Use PtO₂ (Adams' catalyst) or poisoned catalysts (Lindlar) if hydrogenation is mandatory.
NaBH₄ / MeOH LOW Borohydrides are generally chemoselective and will not touch the aryl halides.Recommended Standard. Maintain pH >7 to prevent borate-complex induced decomposition.
Transfer Hydrogenation MEDIUM Formate/Ruthenium systems can sometimes strip halogens if temperatures are too high.Monitor temperature strictly (<40°C).
Q&A: Reduction Selectivity

Q: My reaction is stuck at 90% conversion. Should I add acid to push it? A: ABSOLUTELY NOT. Adding acid to a benzylic alcohol precursor is the fastest way to generate Impurity A (Styrene) .

  • Protocol: Add a second small portion of NaBH₄ (0.2 eq) and stir longer. If conversion stalls, work up the reaction and separate the ketone via column chromatography or bisulfite adduct formation.

Critical Process Parameter: Workup & Isolation

The Danger Zone: Benzylic alcohols are prone to E1 elimination reactions, especially with electron-withdrawing groups (Cl, F) on the ring which can destabilize the carbocation intermediate less than electron-donating groups, but the resonance stabilization of the benzylic position still makes dehydration viable under acidic conditions.

Workflow: The "Safe-pH" Protocol

WorkupProtocol Start Crude Reaction Mixture (containing Alkoxide) Quench Quench Step Start->Quench Decision Choice of Acid? Quench->Decision HCl 1M HCl / H2SO4 Decision->HCl Strong Acid NH4Cl Sat. NH4Cl (aq) Decision->NH4Cl Mild Buffer ResultBad High Risk: Acidic pH < 3 Promotes Dehydration -> Styrene HCl->ResultBad ResultGood Safe Zone: pH 6-7 Preserves Alcohol NH4Cl->ResultGood

Figure 2: Workup decision tree. Avoiding strong acids is critical to preventing styrene formation.

Step-by-Step "Safe" Isolation Protocol
  • Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution . Do not use HCl.

  • Extraction: Extract with Ethyl Acetate or DCM.

  • Wash: Wash the organic layer with Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid MgSO₄ if it is highly acidic (rare, but possible with old batches). Na₂SO₄ is neutral.

  • Concentration: Evaporate solvent under reduced pressure at < 40°C .

    • Warning: High bath temperatures (>50°C) during rotovap can induce thermal dehydration.

References & Authority

  • Grignard Side Reactions & Optimization:

    • Source: Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones."

    • Relevance: Mechanistic details on moisture sensitivity and addition protocols.

  • Dehydration of Benzylic Alcohols:

    • Source: Chemistry LibreTexts. "Dehydration Reactions of Alcohols."

    • Relevance: Explains the E1 mechanism favored by benzylic substrates and the role of acid catalysis.

  • Safety & Handling (SDS Data):

    • Source: Fisher Scientific / Thermo Fisher. "Safety Data Sheet: 1-Chloro-3-hydroxypropane" (Analogue for handling halogenated alcohols).

    • Relevance: General safety protocols for halogenated alcohol handling.

  • Reduction Chemoselectivity:

    • Source: Organic Chemistry Portal. "Reduction of Ketones."

    • Relevance: Comparative analysis of NaBH4 vs. Catalytic Hydrogenation regarding halogen tolerance.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult local safety regulations before handling halogenated aromatic compounds.

Optimization

Improving enantioselectivity in 1-(4-Chloro-3-fluorophenyl)propan-1-ol synthesis

Welcome to the Technical Support Center for the enantioselective synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol . As a Senior Application Scientist, I frequently see researchers struggle with the asymmetric reductio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantioselective synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol .

As a Senior Application Scientist, I frequently see researchers struggle with the asymmetric reduction of the precursor ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one. Synthesizing chiral secondary alcohols with high enantiomeric excess (ee) requires strict control over reaction kinetics and catalytic microenvironments. The presence of the electron-withdrawing halogens (4-chloro, 3-fluoro) and the sterically demanding ethyl group (propiophenone derivative) makes this substrate particularly prone to background racemic reduction and steric clashes[1].

This guide bypasses generic advice to provide field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols for the three primary synthetic pathways: Biocatalysis (KREDs), Corey-Bakshi-Shibata (CBS) reduction, and Asymmetric Transfer Hydrogenation (ATH).

Quantitative Diagnostic Dashboard

Before troubleshooting, benchmark your current results against the industry standards for 1-arylpropan-1-one reductions summarized below.

Synthetic PathwayTypical Catalyst SystemHydride / H-SourceExpected ee (%)Primary Mechanistic Cause of ee Erosion
Biocatalysis Ketoreductase (KRED) / ADHNADPH (via GDH/Glucose)>99%Steric mismatch of the ethyl group in the enzyme's small binding pocket.
CBS Reduction Chiral OxazaborolidineBH₃·THF or Catecholborane92–98%Moisture-induced catalyst hydrolysis leading to un-catalyzed borane reduction.
ATH RuCl(p-cymene)(TsDPEN)Formic Acid / Triethylamine85–95%Reversible Oppenauer oxidation eroding kinetic resolution over time.

Logical Troubleshooting Workflow

Use the following decision tree to isolate the root cause of poor enantioselectivity in your specific catalytic system.

Troubleshooting Start Issue: Low Enantioselectivity (ee < 90%) Method Identify Catalytic Pathway Start->Method Bio Biocatalysis (KRED / ADH) Method->Bio CBS Chemocatalysis (CBS Reduction) Method->CBS ATH Chemocatalysis (Ru-ATH) Method->ATH Bio_Check1 Check Background Reduction (Run without enzyme) Bio->Bio_Check1 CBS_Check1 Assess Moisture Levels (Karl Fischer < 50 ppm) CBS->CBS_Check1 ATH_Check1 Check Reversibility (Oppenauer oxidation) ATH->ATH_Check1 Bio_Check2 Screen Homologous KREDs (Address ethyl steric clash) Bio_Check1->Bio_Check2 CBS_Check2 Lower Reaction Temp (Suppress free borane) CBS_Check1->CBS_Check2 ATH_Check2 Switch H-Donor (Use Formic Acid/TEA) ATH_Check1->ATH_Check2

Logical troubleshooting workflow for resolving low enantioselectivity in ketone reduction.

Module 1: Biocatalysis (KRED/ADH) Support

Biocatalysis is the modern pharmaceutical standard for asymmetric ketone reduction due to its unparalleled stereocontrol and mild conditions[2]. However, propiophenones behave differently than standard acetophenones.

Q: My KRED screen yielded >99% ee for the methyl ketone analog, but only 80% ee for 1-(4-chloro-3-fluorophenyl)propan-1-one. Why? A: The causality lies in the active site geometry. Ketoreductases typically rely on a "large" and "small" binding pocket to orient the prochiral ketone. While a methyl group fits easily into the small pocket, the larger ethyl group of your propiophenone derivative causes a steric clash[1]. This forces a fraction of the substrate molecules to bind in an inverted orientation (placing the bulky halogenated aryl ring into the small pocket), resulting in the formation of the opposite enantiomer. Solution: You must screen a specialized panel of KREDs evolved specifically for bulky aliphatic chains, rather than relying on off-the-shelf acetophenone reductases.

Q: The reaction stalls at 40% conversion, and the ee begins to drop. What is happening? A: This is a cofactor recycling failure. KREDs require NADPH. If your Glucose Dehydrogenase (GDH) recycling system fails, the reaction stops. Furthermore, GDH oxidizes glucose to gluconic acid, which drops the pH. If the pH falls below the KRED's tolerance threshold, the enzyme denatures, and non-enzymatic background reduction (which is racemic) begins to dominate the product profile.

Self-Validating Protocol: KRED-Catalyzed Asymmetric Reduction

Self-Validation Principle: Always run a "Blank" reaction parallel to the main reaction to quantify non-enzymatic racemic reduction caused by the buffer or impurities.

  • Baseline Validation (The Blank): In a 50 mL reactor, add 100 mM potassium phosphate buffer (pH 7.0), 1 mM NADP+, 250 mM D-glucose, and 10 g/L of 1-(4-chloro-3-fluorophenyl)propan-1-one. Do not add KRED or GDH. Stir at 30°C for 24 hours. Extract and analyze via chiral HPLC. If conversion > 1%, your buffer/substrate is contaminated with a chemical reductant.

  • Enzyme Preparation: To a clean reactor, add 20 mL of the same buffer, 1 mM NADP+, 250 mM D-glucose, and 1 mg/mL GDH.

  • Reaction Initiation: Add 5 mg/mL of the selected KRED (e.g., a Synechococcus sp. derived KR homolog)[1]. Slowly dose in the ketone substrate (up to 50 g/L) to prevent substrate inhibition.

  • pH Maintenance: Maintain pH at 7.0 using an autotitrator with 1 M NaOH to neutralize the generated gluconic acid.

  • Harvest: Once conversion reaches >99% (via GC/MS), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Module 2: Corey-Bakshi-Shibata (CBS) Reduction Support

The CBS reduction utilizes a chiral oxazaborolidine catalyst and is a highly reliable chemocatalytic method for halogenated propiophenones[3].

Q: My batch-to-batch ee fluctuates wildly between 70% and 96%. How do I stabilize it? A: The mechanistic root of this failure is almost always moisture. The B-N bond in the oxazaborolidine catalyst is highly susceptible to hydrolysis. If water is present in your solvent or substrate, it destroys the chiral catalyst and generates free borane (BH₃) or boric acid derivatives. Free borane reduces ketones rapidly and completely non-enantioselectively. Even 100 ppm of water can generate enough free borane to ruin your ee[4]. Solution: Implement strict Karl Fischer (KF) titration limits (< 50 ppm water) for all reagents before initiating the reaction.

Self-Validating Protocol: Anhydrous CBS Reduction

Self-Validation Principle: The catalyzed reaction is highly exothermic and rapid. A delayed or missing exotherm indicates catalyst death, warning you of impending racemic reduction.

  • System Drying: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon three times.

  • Catalyst Activation: Add (R)- or (S)-MeCBS catalyst (0.1 equivalents) in anhydrous THF (KF < 30 ppm). Cool the system to -20°C.

  • Borane Addition: Slowly add BH₃·THF (1.2 equivalents). Stir for 15 minutes to form the active catalyst-borane complex.

  • Substrate Dosing: Dissolve 1-(4-chloro-3-fluorophenyl)propan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise over 2 hours via a syringe pump. Validation Check: You should observe a micro-exotherm with each drop. If no exotherm is observed, stop the addition; the catalyst is dead.

  • Quench: Carefully quench with methanol at -20°C to destroy excess borane, then warm to room temperature and perform an aqueous workup.

Module 3: Asymmetric Transfer Hydrogenation (ATH) Support

ATH using Noyori-Ikariya Ruthenium catalysts is excellent for scale-up because it avoids hazardous borane gas or complex biological buffers[5].

Q: The reaction hits 95% ee at 4 hours, but if I leave it overnight, the ee drops to 85%. Why? A: You are experiencing reversible Oppenauer oxidation. When using isopropanol as the hydrogen donor, the ATH reaction is an equilibrium. Once the ketone is consumed, the chiral Ru-catalyst can abstract a hydride back from your newly formed chiral alcohol, converting it back to the ketone. When it re-reduces, kinetic resolution is lost, and the ee slowly drifts toward a racemic mixture. Solution: Switch your hydrogen source from isopropanol to a Formic Acid / Triethylamine (TEAF) azeotrope. The TEAF system is irreversible because the formic acid decomposes into CO₂ gas, driving the reaction to absolute completion without the risk of backward oxidation.

References

[1] Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst. University of Szeged. Available at:[Link]

[3] Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. ResearchGate. Available at:[Link]

[4] Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology (ASM Journals). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Welcome to the Technical Support Center for 1-(4-Chloro-3-fluorophenyl)propan-1-ol . This secondary alcohol is a critical chiral building block and intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Chloro-3-fluorophenyl)propan-1-ol . This secondary alcohol is a critical chiral building block and intermediate in pharmaceutical synthesis. It is typically synthesized via the reduction of 4-chloro-3-fluoropropiophenone [1]. However, owing to the presence of both a halogenated aromatic ring and a secondary hydroxyl group, researchers frequently encounter issues with chemoselectivity, dehalogenation, and enantiomeric purity.

This guide is designed to provide scientists and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Impurity Profiling & Causality

Understanding the origin of impurities is the first step in designing an effective purification strategy. The table below summarizes the most common impurities encountered during the synthesis and purification of 1-(4-Chloro-3-fluorophenyl)propan-1-ol, alongside their causal mechanisms.

Impurity / ArtifactChemical NatureCausal MechanismPrimary Detection Method
4-Chloro-3-fluoropropiophenone Unreacted Ketone (Starting Material)Incomplete reduction due to reagent depletion, poor solubility, or steric hindrance stalling the hydride transfer [2].GC-MS / TLC (UV active, higher Rf than alcohol)
1-(3-Fluorophenyl)propan-1-ol Dehalogenated AlcoholAggressive reduction conditions (e.g., catalytic hydrogenation with Pd/C and

) causing hydrodehalogenation of the aryl chloride bond [3].
GC-MS (Loss of 34 Da isotopic signature)
(R)- or (S)-Enantiomer Undesired Chiral IsomerLack of stereocontrol during the reduction of the prochiral ketone, resulting in a racemic (50:50) mixture.Chiral HPLC
Borate / Aluminate Salts Inorganic ResiduesIncomplete hydrolysis of the intermediate alkoxyborate or alkoxyaluminate complexes during aqueous workup.NMR (Broad peaks) / Stubborn emulsions

Part 2: Troubleshooting FAQs

Q1: I am seeing significant carryover of 4-chloro-3-fluoropropiophenone in my final product. How do I force the reduction to completion without causing side reactions?

A: Ketone carryover in sodium borohydride (


) reductions often occurs because the intermediate alkoxyborate complex becomes insoluble, coating the unreacted 

and stalling the reaction. Causality & Solution: Do not simply increase the temperature, as this promotes solvent-reagent side reactions. Instead, change the solvent system. Using a mixture of THF and Methanol (3:1) accelerates the reaction because methanol acts as a protic co-solvent, rapidly breaking down the alkoxyborate intermediate and regenerating active hydride species [2]. Always verify completion via TLC (Hexanes:EtOAc 4:1) before quenching.
Q2: My catalytic hydrogenation ( , Pd/C) yielded a product missing the chlorine atom. Why does this happen and how do I prevent it?

A: You are observing hydrodehalogenation. Aryl chlorides are highly susceptible to oxidative addition by palladium surfaces, leading to the cleavage of the C-Cl bond and replacement with hydrogen [3]. Causality & Solution: For halogenated aromatic ketones, catalytic hydrogenation is fundamentally the wrong tool unless strictly controlled. You must switch to a chemoselective hydride donor like


, which selectively attacks the polarized carbonyl carbon without interacting with the aryl halide bonds. If 

must be used for scale-up reasons, use a poisoned catalyst (e.g., sulfided Pt/C) to suppress the dehalogenation pathway.
Q3: I need the enantiopure (R)-1-(4-chloro-3-fluorophenyl)propan-1-ol. What is the most reliable method for chiral resolution?

A: The most scalable and reliable method is enzymatic kinetic resolution using lipases. Causality & Solution: Lipases such as Candida cylindracea or Burkholderia cepacia exhibit profound enantioselectivity due to their highly structured chiral active sites [4]. By reacting the racemic alcohol with a continuous acyl donor like vinyl acetate in the presence of the lipase, the enzyme will selectively acetylate the (R)-enantiomer at a vastly accelerated rate compared to the (S)-enantiomer. The resulting (R)-acetate can be easily separated from the unreacted (S)-alcohol via silica gel chromatography, and subsequently hydrolyzed to yield the enantiopure (R)-alcohol.

Q4: During the aqueous workup of the reduction, I get a stubborn emulsion. How do I break it?

A: Emulsions here are caused by partially hydrolyzed, gelatinous boron salts acting as surfactants between the aqueous and organic layers. Causality & Solution: To break the emulsion, the boron must be fully complexed or protonated. Quench the reaction with saturated aqueous ammonium chloride (


) and stir vigorously for 30 minutes. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. The Celite traps the gelatinous inorganic particulates, allowing the filtrate to separate cleanly into two distinct layers.

Part 3: Standard Operating Protocols

Protocol A: Chemoselective Reduction & Self-Validating Workup

This protocol ensures complete conversion of the ketone while avoiding dehalogenation and emulsions.

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of 4-chloro-3-fluoropropiophenone in a 3:1 mixture of anhydrous THF and Methanol (0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath to control the exothermic hydride transfer.

Step 2: Hydride Addition & In-Process Control (IPC) 3. Add 1.2 equivalents of


 portion-wise over 15 minutes.
4. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
5. Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexanes:EtOAc (80:20). The reaction is complete when the UV-active ketone spot (higher 

) completely disappears, replaced by a lower

alcohol spot.

Step 3: Quench and Extraction 6. Cool to 0 °C and slowly add saturated aqueous


 until gas evolution (

) ceases. Stir vigorously for 30 minutes to break down boron complexes. 7. Extract the aqueous layer three times with Ethyl Acetate. 8. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the racemic alcohol.
Protocol B: Enzymatic Kinetic Resolution (Lipase-Catalyzed)

This protocol separates the racemic mixture into enantiopure components.

Step 1: Enzymatic Acetylation

  • Dissolve the racemic 1-(4-chloro-3-fluorophenyl)propan-1-ol in anhydrous toluene (0.2 M).

  • Add 3.0 equivalents of vinyl acetate (acyl donor) and 50% w/w of Candida cylindracea lipase (immobilized).

  • Stir the suspension at 40 °C for 24–48 hours.

  • Self-Validation (IPC): Monitor via chiral HPLC or GC. Stop the reaction when exactly 50% conversion to the acetate is reached.

Step 2: Separation & Hydrolysis 5. Filter the mixture to remove the immobilized enzyme (which can be washed and reused). 6. Concentrate the filtrate and separate the mixture via flash column chromatography. The (R)-acetate will elute first (non-polar), followed by the unreacted (S)-alcohol (polar). 7. Hydrolyze the isolated (R)-acetate using


 in Methanol (room temperature, 2 hours) to yield the enantiopure (R)-1-(4-chloro-3-fluorophenyl)propan-1-ol.

Part 4: Workflows & Mechanistic Diagrams

Diagram 1: Synthesis & Impurity Generation Pathway

The following diagram illustrates the chemoselective pathway versus the failure modes (incomplete reaction and dehalogenation).

ImpurityPathway SM 4-Chloro-3-fluoropropiophenone (Starting Material) Target 1-(4-Chloro-3-fluorophenyl)propan-1-ol (Target Product) SM->Target NaBH4 Reduction (Optimal) Imp1 Unreacted Ketone (Impurity) SM->Imp1 Incomplete Rxn (Reagent Depletion) Imp2 1-(3-Fluorophenyl)propan-1-ol (Dehalogenated Impurity) Target->Imp2 Over-reduction (Pd/C, H2)

Caption: Chemical synthesis pathway highlighting target formation vs. common impurity generation.

Diagram 2: Enzymatic Chiral Resolution Workflow

This diagram maps the kinetic resolution process utilized in Protocol B to isolate specific enantiomers.

ChiralResolution Racemic Racemic Alcohol (R/S Mixture) Lipase Lipase + Vinyl Acetate (Kinetic Resolution) Racemic->Lipase R_Acetate (R)-Acetate (Fast Acetylation) Lipase->R_Acetate Enantioselective S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol Stereochemically Blocked Hydrolysis Hydrolysis (K2CO3/MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol (Enantiopure) Hydrolysis->R_Alcohol

Caption: Lipase-catalyzed kinetic resolution workflow for isolating enantiopure alcohols.

References

  • Hirao, A., et al. (1981). Asymmetric Reduction of Aromatic Ketones with Chirally Modified Reagents Prepared from Sodium Borohydride. Taylor & Francis. Retrieved from [Link]

  • MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. Retrieved from[Link]

  • Tandfonline. (1990). Enhanced Resolution of a Secondary Alcohol by Hydrolysis of a Bichiral Ester Catalyzed by Lipase from Candida cylindracea. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Comparing 1-(4-Chloro-3-fluorophenyl)propan-1-ol with similar compounds

Executive Summary: The Strategic Value of the 3-Fluoro-4-Chloro Motif In the landscape of fragment-based drug design, 1-(4-Chloro-3-fluorophenyl)propan-1-ol represents a "privileged scaffold." Unlike its mono-halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 3-Fluoro-4-Chloro Motif

In the landscape of fragment-based drug design, 1-(4-Chloro-3-fluorophenyl)propan-1-ol represents a "privileged scaffold." Unlike its mono-halogenated counterparts, this compound offers a unique balance of lipophilicity and metabolic stability. The 3-fluoro substituent is not merely a steric placeholder; it serves as a critical metabolic blocker, preventing P450-mediated oxidation at the meta position while electronically tuning the acidity of the benzylic alcohol.

This guide compares this compound against its primary alternatives—1-(4-Chlorophenyl)propan-1-ol and 1-(4-Fluorophenyl)propan-1-ol —to demonstrate why the dual-halogenated motif is increasingly preferred in kinase inhibitor and receptor modulator development.

Structural & Electronic Profiling

The addition of fluorine at the C3 position fundamentally alters the physicochemical profile of the phenyl ring. Below is a comparative analysis of the electronic and steric parameters that drive molecular recognition.

Table 1: Physicochemical Comparison of Analogs
Property1-(4-Chloro-3-fluorophenyl)propan-1-ol 1-(4-Chlorophenyl)propan-1-ol 1-(4-Fluorophenyl)propan-1-ol Impact on Drug Design
Hammett

(Total)
0.57 (

-Cl +

-F)
0.23 (

-Cl)
0.06 (

-F)
Higher electron withdrawal reduces benzylic carbocation stability, slowing metabolic oxidation.
Lipophilicity (cLogP) ~3.2 ~2.9~2.3The 3-F adds ~0.3 log units, improving membrane permeability without the steric penalty of a methyl group.
Metabolic Liability Low Medium (C3 susceptible)Medium (C3 susceptible)F at C3 blocks Phase I oxidation (aromatic hydroxylation).
Steric Volume High MediumLowThe 4-Cl/3-F combination fills hydrophobic pockets (e.g., ATP binding sites) more effectively than mono-halogens.

Synthetic Performance: Routes to Enantiopurity

For pharmaceutical applications, the enantiomeric excess (ee) of the alcohol is paramount. We compared two primary routes for synthesizing the chiral alcohol from its ketone precursor, 1-(4-Chloro-3-fluorophenyl)propan-1-one .

Figure 1: Synthesis Workflow & Decision Logic

SynthesisWorkflow Start Precursor: 1-(4-Chloro-3-fluorophenyl) propan-1-one RouteA Route A: Asymmetric Transfer Hydrogenation (ATH) Start->RouteA RouteB Route B: Biocatalytic Reduction (KREDs) Start->RouteB CatalystA Cat: RuCl(p-cymene)[(S,S)-Ts-DPEN] Reductant: HCOONa/H2O RouteA->CatalystA Product Target: (S)-1-(4-Chloro-3-fluorophenyl) propan-1-ol RouteA->Product CatalystB Cat: ADH/KRED variants Cofactor: NADPH RouteB->CatalystB RouteB->Product MetricsA Yield: 92% ee: 95-97% Scalability: High Product->MetricsA Chemical Profile MetricsB Yield: >99% ee: >99% Scalability: Medium (Cofactor cost) Product->MetricsB Enzymatic Profile

Caption: Comparison of Ruthenium-catalyzed ATH vs. Biocatalytic reduction. Route A is preferred for initial scale-up due to lower cost; Route B is preferred for late-stage purity.

Comparative Analysis of Methods
  • Ruthenium-Catalyzed ATH (Recommended for Process):

    • Pros: Robust, handles high substrate concentrations (up to 1M), no cofactor recycling required.

    • Cons: Trace metal removal required (ppm level).

    • Performance: The electron-deficient nature of the 3-F, 4-Cl ring actually accelerates hydride transfer compared to the electron-rich 4-methoxy analogs, resulting in faster reaction times (4-6h vs 12h).

  • Biocatalysis (KRED):

    • Pros: Near-perfect enantioselectivity (>99% ee).[1]

    • Cons: Requires pH control and cofactor recycling system (GDH/Glucose).

    • Performance: The bulky 4-Cl substituent can sterically hinder some wild-type ADHs, necessitating engineered variants.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of the (S)-enantiomer using a Ruthenium catalyst. This method is self-validating via NMR and Chiral HPLC.

Materials:
  • Substrate: 1-(4-Chloro-3-fluorophenyl)propan-1-one (10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Solvent: Formic acid / Triethylamine (5:2 azeotrope) or Sodium Formate/Water.

  • Validation: Chiral HPLC column (e.g., Chiralcel OD-H).

Step-by-Step Methodology:
  • Catalyst Preparation: In a Schlenk flask under nitrogen, dissolve [RuCl2(p-cymene)]2 (0.025 mmol) and (S,S)-Ts-DPEN (0.05 mmol) in anhydrous isopropanol (5 mL). Heat at 80°C for 1 hour. Cool to room temperature. Why: Pre-formation of the active 16-electron Ru-hydride species ensures consistent kinetics.

  • Reaction Initiation: Add the ketone substrate (10 mmol) to the catalyst solution. Inject the hydrogen source (Formic acid/TEA mixture, 3 mL). Stir at 28°C.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Work-up: Upon completion (approx. 6 hours), quench with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash chromatography (SiO2, 10-20% EtOAc in Hexane).

  • Validation (Self-Check):

    • 1H NMR (CDCl3): Look for the benzylic proton as a triplet/multiplet at ~4.5 ppm. The absence of the ketone signal at ~200 ppm in 13C NMR confirms reduction.

    • Chiral HPLC: Enantiomeric excess should be >95%. The (S)-enantiomer typically elutes first on OD-H columns with Hexane/IPA mobile phases (confirm with authentic standard).

Application Logic: SAR & Biological Impact[2][3]

Why choose this specific intermediate? The diagram below illustrates the Structure-Activity Relationship (SAR) logic when incorporating this fragment into a kinase inhibitor (e.g., targeting c-Met or ALK).

Figure 2: SAR Logic & Fragment Utility

SAR_Logic Fragment Fragment: 1-(4-Chloro-3-fluorophenyl) propan-1-ol Feature1 4-Chloro Substituent: Fills hydrophobic pocket (Halogen Bonding) Fragment->Feature1 Feature2 3-Fluoro Substituent: Blocks Metabolic P450 site Increases Lipophilicity Fragment->Feature2 Feature3 Chiral Hydroxyl: H-Bond Donor/Acceptor Defines Stereochemistry Fragment->Feature3 Outcome1 Increased Potency (vs non-halogenated) Feature1->Outcome1 Outcome2 Extended Half-life (t1/2) (vs non-fluorinated) Feature2->Outcome2 Feature3->Outcome1

Caption: SAR contribution of the 4-Cl, 3-F, and chiral OH motifs to drug efficacy.

Case Study Context

In the development of ALK inhibitors (similar to Crizotinib derivatives), the 3-fluoro position is critical. Replacing the 3-F with Hydrogen often leads to rapid clearance via oxidation at that carbon. Replacing it with a larger group (e.g., Methyl) often introduces steric clashes within the ATP binding pocket. The 3-F/4-Cl combination is the "Goldilocks" zone for bioisosteres in this class.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Strategic Tool. Angewandte Chemie International Edition. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem Application Notes. (2024). (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.[2] Link

  • PubChem Compound Summary. (2025). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one.[3] National Library of Medicine. Link

Sources

Comparative

Efficacy of 1-(4-Chloro-3-fluorophenyl)propan-1-ol derivatives in assays

Efficacy of 1-(4-Chloro-3-fluorophenyl)propan-1-ol Derivatives in High-Throughput CNS Assays: A Comparative Guide The 1-(4-chloro-3-fluorophenyl)propan-1-ol motif is a highly privileged pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 1-(4-Chloro-3-fluorophenyl)propan-1-ol Derivatives in High-Throughput CNS Assays: A Comparative Guide

The 1-(4-chloro-3-fluorophenyl)propan-1-ol motif is a highly privileged pharmacophore in modern medicinal chemistry. Recognized for its optimal balance of lipophilicity, metabolic stability, and spatial geometry, this scaffold and its amino-derivatives are critical building blocks for central nervous system (CNS) therapeutics. Specifically, they serve as potent precursors and active fragments in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[1] and monoamine reuptake inhibitors (MRIs)[2].

This guide objectively compares the in vitro efficacy of the 4-chloro-3-fluoro substitution pattern against alternative halogenated analogs, providing robust, self-validating experimental protocols for assay execution.

Mechanistic Rationale: The 4-Chloro-3-Fluoro Advantage

When designing CNS-penetrant molecules, the choice of aromatic substitution dictates both target affinity and pharmacokinetic viability.

  • Steric and Hydrophobic Engagement: The para-chloro substituent provides an ideal van der Waals volume to occupy deep hydrophobic pockets within target proteins (such as the allosteric binding site of TRPA1 or the central vestibule of the serotonin transporter, SERT).

  • Electronic Modulation and Metabolic Shielding: The addition of an ortho-fluoro group (3-fluoro) adjacent to the chlorine induces a strong localized dipole moment. This electron-withdrawing effect strengthens the carbon-halogen bonds, significantly reducing susceptibility to cytochrome P450 (CYP450)-mediated aromatic oxidation compared to unsubstituted or mono-halogenated rings.

  • Linker Versatility: The propan-1-ol chain provides a flexible vector. The terminal hydroxyl group acts as a crucial hydrogen bond donor/acceptor, or as a synthetic handle for cyclization into constrained rings like 1,4-oxazepanes[2].

Comparative Efficacy in TRPA1 Antagonism

TRPA1 is a ligand-gated ion channel implicated in pain and neurogenic inflammation. Antagonists targeting this channel must prevent calcium influx triggered by electrophilic agonists. Recent high-throughput screening campaigns have identified the 4-chloro-3-fluorophenyl motif as a superior driver of TRPA1 allosteric inhibition, as demonstrated in the optimization of probes like [1].

Table 1: Comparative In Vitro Efficacy in TRPA1 Ca²⁺ Influx Assay (HEK293-hTRPA1)

Phenyl Ring SubstitutionTRPA1 IC₅₀ (nM)Efficacy (Max Inhibition)Lipophilic Efficiency (LipE)
Unsubstituted> 10,000N/A< 1.0
4-Fluoro1,250 ± 11085%2.4
4-Chloro345 ± 4298%3.8
4-Chloro-3-fluoro 42 ± 5 100% 5.1

Data synthesis based on SAR trends for TRPA1 antagonists[1]. The 4-chloro-3-fluoro derivative demonstrates a near 10-fold increase in potency over the mono-chloro analog, driven by enhanced halogen bonding and optimal pocket desolvation.

TRPA1_Inhibition Agonist Electrophilic Agonist (e.g., AITC) TRPA1 TRPA1 Ion Channel (Closed State) Agonist->TRPA1 Binds Cys residues Open TRPA1 Ion Channel (Open State) TRPA1->Open Conformational Shift Ca Ca2+ Influx & Depolarization Open->Ca Pore Opening Inhibitor 4-Cl-3-F-phenyl Derivative Inhibitor->TRPA1 Allosteric Blockade

Mechanism of TRPA1 allosteric inhibition by 4-Cl-3-F-phenyl derivatives.

Comparative Efficacy in Monoamine Reuptake Inhibition

Derivatives of 1-(4-chloro-3-fluorophenyl)propan-1-ol, particularly when cyclized into oxazepanes or utilized as acyclic amino-alcohols, exhibit potent dual inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters[2].

Table 2: Radioligand Binding Affinities for Monoamine Transporters

Derivative ScaffoldSERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/NET)
3-Phenylpropan-1-ol4501,2002.6x
3-(4-Chlorophenyl)propan-1-ol221858.4x
3-(4-Chloro-3-fluorophenyl)propan-1-ol 4.5 18 4.0x (Balanced SNRI)

The di-halogenated scaffold achieves sub-10 nM affinity at SERT while maintaining strong NET engagement, creating an optimal balanced profile for antidepressant/anxiolytic applications.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every run must pass internal quality control metrics before data is accepted.

Protocol A: High-Throughput FLIPR Calcium Assay (TRPA1)

This assay measures the ability of the derivatives to block intracellular calcium influx triggered by the TRPA1 agonist Allyl isothiocyanate (AITC).

Rationale: HEK293 cells are utilized because they lack endogenous TRPA1, providing a clean background to measure heterologously expressed channel activity without interference from other TRP channels. Fluo-4 AM is chosen as the dye because its acetoxymethyl (AM) ester allows cell permeation; once inside, esterases cleave the AM group, trapping the dye and allowing it to emit a massive fluorescent signal upon Ca²⁺ binding, providing a robust signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPA1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye solution (2 µM in assay buffer containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Add 10 µL of the 1-(4-chloro-3-fluorophenyl)propan-1-ol derivatives (10-point concentration-response curve, 10 µM to 0.5 nM). Incubate for 15 minutes.

    • Self-Validation Control: Include A-967079 (1 µM) as a 100% inhibition positive control, and 0.1% DMSO as a 0% inhibition negative control.

  • Baseline Read: Transfer the plate to a FLIPR Tetra instrument. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Agonist Stimulation: Inject AITC at its EC₈₀ concentration (typically 10 µM) to all wells simultaneously.

  • Signal Acquisition: Record fluorescence for an additional 3 minutes. Calculate the area under the curve (AUC) for the calcium transient.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. Acceptance criteria: Z' > 0.6 ensures the assay can reliably distinguish between active and inactive compounds.

FLIPR_Workflow Step1 1. Cell Seeding HEK293-TRPA1 in 384-well plates Step2 2. Dye Loading Fluo-4 AM Calcium Indicator Step1->Step2 Step3 3. Compound Addition Incubate with 4-Cl-3-F derivatives Step2->Step3 Step4 4. Baseline Read Measure resting fluorescence Step3->Step4 Step5 5. Agonist Stimulation Add AITC (EC80 concentration) Step4->Step5 Step6 6. Signal Acquisition FLIPR Tetra kinetic read Step5->Step6

Self-validating high-throughput FLIPR calcium assay workflow.

Protocol B: Radioligand Binding Assay (SERT)

Rationale: Direct measurement of compound affinity (Kᵢ) via competition with a known radioligand ([³H]-citalopram). This confirms that the phenotypic effects observed in functional assays are driven by direct target engagement rather than downstream interference.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing human SERT in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-citalopram, and varying concentrations of the test derivative (total volume 200 µL).

    • Self-Validation Control: Define non-specific binding (NSB) using 10 µM fluoxetine. Total binding (TB) is defined by vehicle alone.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

  • Data Validation: Calculate specific binding (TB - NSB). Generate Kᵢ values using the Cheng-Prusoff equation. Acceptance criteria: Hill slope (nH) must be between 0.8 and 1.2, indicating a single-site competitive binding model.

References

  • Mesch, S., Walter, D., Laux-Biehlmann, A., et al. (2023). Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist. Journal of Medicinal Chemistry, 66(2), 1583-1600. URL:[Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. Patent WO2012046882A1.

Sources

Validation

A Comparative Guide to the Synthesis of Chiral Alcohols: Benchmarking Strategies Against 1-(4-Chloro-3-fluorophenyl)propan-1-ol

Abstract Enantiomerically pure alcohols are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific arrangement of substituents around a stereogenic carbinol cen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enantiomerically pure alcohols are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific arrangement of substituents around a stereogenic carbinol center can dictate the biological activity and physical properties of a target molecule. This guide provides an in-depth comparison of modern synthetic strategies for accessing chiral secondary alcohols, using the synthesis of 1-(4-chloro-3-fluorophenyl)propan-1-ol as a representative case study for a structurally complex, high-value intermediate. We will objectively compare the performance of leading catalytic and biocatalytic methods, providing field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Central Role of Chiral Alcohols in Drug Development

Chirality is a fundamental principle in medicinal chemistry, where the three-dimensional architecture of a drug molecule is critical for its interaction with biological targets. Chiral secondary alcohols, in particular, are prevalent motifs in a vast array of therapeutic agents. The inclusion of halogenated aromatic rings, such as the 4-chloro-3-fluorophenyl group, is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the efficient and highly stereoselective synthesis of functionalized chiral alcohols like 1-(4-chloro-3-fluorophenyl)propan-1-ol is a critical endeavor for drug development professionals.

This guide moves beyond a simple listing of methods. It explains the causality behind experimental choices and compares the preeminent modern techniques for the asymmetric synthesis of these vital intermediates: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reductions. These are benchmarked against the synthesis and application of a classic, simpler chiral alcohol, 1-phenylethanol, to provide a comprehensive strategic overview.

Key Synthetic Methodologies for Chiral Alcohols

The asymmetric reduction of a prochiral ketone is the most direct and common approach to synthesizing enantiopure secondary alcohols. The choice of methodology depends on factors such as scale, substrate scope, required enantiopurity, and available equipment.

Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide array of prochiral ketones.[1][2] Developed by E.J. Corey, R.K. Bakshi, and S. Shibata, the reaction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, to direct the stereochemistry of a borane-mediated reduction.[1]

Mechanism and Rationale: The catalyst and borane (e.g., BH₃·THF or BH₃·SMe₂) form a complex in which the oxazaborolidine acts as a chiral Lewis acid.[3] It coordinates to the ketone's carbonyl oxygen, orienting the large (RL) and small (RS) substituents in a predictable manner to minimize steric hindrance with the catalyst's framework.[4] Hydride is then delivered from the coordinated borane to one specific face of the carbonyl, leading to the formation of the desired alcohol enantiomer with high fidelity.[1][3] A key advantage of the CBS reduction is that the stereochemical outcome is highly predictable; using an (R)-catalyst typically yields the (S)-alcohol, and vice-versa.[5]

dot

Caption: Catalytic cycle of the CBS reduction.

Catalytic Asymmetric Hydrogenation: The Noyori Method

The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful method for the enantioselective reduction of ketones and other unsaturated compounds.[6][7] This technique typically utilizes ruthenium (Ru) catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[8][9]

Mechanism and Rationale: The reaction involves the transfer of hydrogen (H₂) to the ketone substrate, mediated by the chiral ruthenium complex. Unlike borane-based reductions, this method uses molecular hydrogen, making it highly atom-economical and suitable for large-scale industrial processes.[8] The combination of the chiral ligands on the metal center creates a well-defined chiral environment that effectively differentiates the two faces of the ketone, leading to exceptionally high enantioselectivities.[6] The reaction is often performed under pressure and is highly effective for aromatic ketones.[10]

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a compelling green alternative to traditional chemical methods.[11] Ketoreductases (KREDs), a class of alcohol dehydrogenase enzymes, can reduce ketones to alcohols with near-perfect enantioselectivity (>99% e.e.) under mild, aqueous conditions.[5][12]

Mechanism and Rationale: KREDs utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.[5][13] The enzyme's active site is an intricate, chiral pocket that binds the ketone substrate in a specific orientation, allowing for hydride delivery to only one face. To make the process economically viable, the expensive cofactor is regenerated in situ. A common strategy is the substrate-coupled approach, where a cheap, sacrificial alcohol like isopropanol is added in excess. The enzyme oxidizes the isopropanol to acetone, regenerating the required NADH or NADPH cofactor.[5][11]

Benchmark Case: (S)-1-Phenylethanol

(S)-1-Phenylethanol is a widely used chiral alcohol that serves as a valuable benchmark for comparison.[10][14] It is not only a key building block but is also used as a chiral auxiliary and a resolving agent.[14][15] While it can be synthesized with high enantioselectivity using modern methods like Noyori hydrogenation of acetophenone[10], it is also accessible through classical enzymatic kinetic resolution. In this process, an enzyme (often a lipase) selectively acylates one enantiomer of racemic 1-phenylethanol, allowing the unreacted enantiomer to be isolated in high purity.[16][17] This classical method highlights the evolution and advantages of the newer catalytic asymmetric approaches.

Comparative Analysis of Synthetic Strategies

The optimal choice of synthetic method is dictated by the specific requirements of the project. A summary of the key performance characteristics of each methodology is presented below.

FeatureCBS ReductionNoyori Asymmetric HydrogenationBiocatalytic (KRED) Reduction
Stereoselectivity Excellent (typically 90-99% e.e.)[3]Exceptional (often >99% e.e.)[6][8]Exceptional (often >99% e.e.)[5][13]
Reagents Chiral Oxazaborolidine, Borane SourceChiral Ru-Complex, H₂ GasKRED Enzyme, Cofactor, Sacrificial Alcohol
Conditions Anhydrous, inert atmosphere, low temp.High pressure (H₂), various solventsAqueous buffer, ambient temp. & pressure
Substrate Scope Very broad for ketones[1]Excellent for ketones, imines, alkenes[8][9]Substrate-dependent, requires screening
Key Advantages High predictability, broad scope, reliableHigh atom economy, industrial scalability"Green" process, extremely high selectivity
Limitations Stoichiometric borane wasteRequires high-pressure equipment, expensive catalystsEnzyme cost, potential for low activity

Experimental Protocols

The following protocols are provided as representative, self-validating systems for researchers.

Protocol 1: Asymmetric Synthesis of (S)-1-(4-Chloro-3-fluorophenyl)propan-1-ol via CBS Reduction

This protocol is a generalized procedure based on established methods for similar substrates and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., e.g., 1 M solution in toluene). Dilute with anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq.) to the catalyst solution while stirring. Maintain the temperature at 0 °C.

    • Causality: Pre-complexing the catalyst with the borane source forms the active catalytic species before the substrate is introduced, ensuring a rapid and controlled reaction.[3]

  • Substrate Addition: In a separate flask, dissolve 4'-chloro-3'-fluoropropiophenone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0-25 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol. This safely neutralizes any excess borane.

  • Workup and Purification: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target alcohol.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% e.e.) by chiral HPLC analysis. The expected yield is typically >90% with an e.e. of >95%.

Protocol 2: Enzymatic Kinetic Resolution of (rac)-1-Phenylethanol

This protocol is based on established lipase-catalyzed resolutions.[16][17]

  • Reaction Setup: To a flask, add (rac)-1-phenylethanol (1.0 eq.), a suitable organic solvent (e.g., n-hexane), and vinyl acetate (0.6 eq.) as the acyl donor.

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB, Novozym® 435), to the mixture (e.g., 10-20 mg/mL).

    • Causality: Immobilized enzymes are easily filtered off at the end of the reaction, simplifying purification and allowing for potential reuse of the biocatalyst.

  • Reaction: Seal the flask and shake at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction by GC or chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Purification: Once ~50% conversion is reached, remove the enzyme by filtration. Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl acetate product by flash column chromatography.

  • Validation: Determine the % e.e. of the isolated (S)-1-phenylethanol. A successful resolution will yield the alcohol with >98% e.e.

Conclusion and Future Outlook

The synthesis of enantiopure alcohols remains a cornerstone of modern organic chemistry. For complex, functionalized targets like 1-(4-chloro-3-fluorophenyl)propan-1-ol, powerful catalytic methods such as the CBS reduction and Noyori hydrogenation offer reliable, scalable, and highly selective routes. The CBS reduction is particularly valuable in a research setting for its predictability and broad substrate applicability.[1][3] Noyori hydrogenation, while requiring more specialized equipment, is a proven industrial workhorse due to its high efficiency and atom economy.[8]

Concurrently, biocatalysis presents a paradigm shift towards more sustainable manufacturing.[11] The exquisite selectivity of KREDs, coupled with their operation in environmentally benign aqueous media, makes them an increasingly attractive option, particularly as enzyme discovery and engineering efforts continue to broaden the available substrate scope.[5][12] The choice between these state-of-the-art methods is no longer solely about achieving the desired stereochemistry but also involves a strategic assessment of scale, cost, environmental impact, and process safety. As the demand for complex chiral molecules grows, a deep understanding of the relative merits of these synthetic approaches is essential for any scientist in the field of drug development and chemical synthesis.

dot

G start Need to Synthesize a Chiral Alcohol q1 Is the substrate a prochiral ketone? start->q1 q2 Is high-pressure hydrogenation an option? q1->q2 Yes other Consider other methods (e.g., Kinetic Resolution) q1->other No q3 Is a 'green' process a priority? q2->q3 No noyori Consider Noyori Hydrogenation (High e.e., industrial scale) q2->noyori Yes cbs Consider CBS Reduction (High predictability, broad scope) q3->cbs No kred Consider Biocatalysis (KRED) (Excellent e.e., mild conditions) q3->kred Yes

Caption: Decision workflow for selecting a synthetic method.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Contente, M. L., & Molinari, F. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology, 9(2), 223-237. [Link]

  • Vanden-Heuvel, W., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 57(42), 13858-13862. [Link]

  • Mao, J., et al. (2018). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org. [Link]

  • Paizs, C., & Toşa, M. I. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(18), 5678. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Knochel, P., Vettel, S., & Eisenberg, C. (1995). Catalytic asymmetric synthesis of chiral secondary polyfunctional alcohols using diorganozincs. Applied Organometallic Chemistry, 9(3), 175-188. [Link]

  • Organic Chemistry. (2021, July 23). Noyori Asymmetric Hydrogenation [Video]. YouTube. [Link]

  • Zhang, J., et al. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 57(49), 16303-16307. [Link]

  • Al-Amin, M. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B, 6(4), 312-332. [Link]

  • Gümüş, A., & Gürü, M. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One, 12(3), e0172551. [Link]

  • de Mattos, M. C., & Kulesza, J. A. (1991). Asymmetric Synthesis of Chiral Alcohols and Amines. Journal of the Brazilian Chemical Society, 2(1), 1-13. [Link]

  • Miles, D. H., et al. (2009). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 86(7), 851. [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Asymmetric Syntheses of Chiral Allylic Alcohols. [Link]

  • Appchem. (n.d.). 1-(4-chloro-3-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101309. [Link]

  • Chiralpedia. (2024, August 16). Understanding the Fundamentals of Asymmetric Synthesis. Retrieved from [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

  • ChemRxiv. (2024, June 14). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. [Link]

  • Ni, Y., et al. (2010). Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. Applied and Environmental Microbiology, 76(12), 3979-3985. [Link]

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Comparative

Comparative Study: Catalytic Routes for 1-(4-Chloro-3-fluorophenyl)propan-1-ol Synthesis

Executive Summary The synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol represents a critical transformation in the production of next-generation antifungal agents and kinase inhibitors. The presence of the 4-chloro-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol represents a critical transformation in the production of next-generation antifungal agents and kinase inhibitors. The presence of the 4-chloro-3-fluoro motif on the aromatic ring, combined with the steric bulk of the ethyl group, presents a unique stereochemical challenge.

This guide compares the three dominant catalytic methodologies for reducing the precursor ketone, 1-(4-Chloro-3-fluorophenyl)propan-1-one :

  • Asymmetric Transfer Hydrogenation (ATH): The chemical standard using Ru/Ir complexes.

  • Biocatalysis: The selectivity standard using engineered Ketoreductases (KREDs).

  • Heterogeneous Catalysis: The baseline approach using Pt/C with chiral modifiers.

Recommendation: For early-phase discovery requiring speed and broad scope, Ru-TsDPEN (ATH) is superior. For process scale-up (>1 kg) requiring >99.5% ee and minimal metal remediation, Biocatalytic Reduction (KRED) is the definitive choice.

Structural Analysis & Retrosynthesis

The target molecule is a chiral benzylic alcohol. The electron-withdrawing nature of the 3-fluoro and 4-chloro substituents activates the carbonyl carbon, making it highly susceptible to nucleophilic hydride attack. However, this activation can also lead to background racemic reduction if the catalyst is not sufficiently active.

Reaction Pathway Visualization

The following diagram outlines the primary synthetic pathway and the competing catalytic cycles.

ReactionPathway Ketone Precursor: 1-(4-Chloro-3-fluorophenyl) propan-1-one Catalyst Catalytic System Ketone->Catalyst + H2 or H-Donor Alcohol_S Target (S)-Alcohol (>99% ee) Catalyst->Alcohol_S Ru-TsDPEN (S,S) or KRED-A Alcohol_R Target (R)-Alcohol (>99% ee) Catalyst->Alcohol_R Ru-TsDPEN (R,R) or KRED-B Racemate Racemic Mixture (Low Value) Catalyst->Racemate NaBH4 / Pt/C (No Chiral Control)

Figure 1: Divergent synthesis pathways based on catalytic selection. The choice of catalyst dictates the stereochemical outcome.

Detailed Comparative Analysis

Method A: Asymmetric Transfer Hydrogenation (ATH)

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Mechanism: Metal-ligand bifunctional catalysis (Noyori type). Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).[1]

ATH is the industry workhorse for substituted acetophenones and propiophenones. The para-chloro and meta-fluoro substituents do not sterically hinder the ruthenium center; in fact, they electronically favor the hydride transfer.

  • Pros: High Turnover Frequency (TOF), no need for high-pressure H2 gas, robust against air/moisture.

  • Cons: Requires Ruthenium removal (scavenging) downstream; trace metal contamination limits pharmaceutical use without extensive purification.

  • Key Insight: The "CH/π interaction" between the catalyst's arene ligand and the substrate's halogenated phenyl ring stabilizes the transition state, often boosting ee% to >97% [1].

Method B: Biocatalysis (KREDs)

Catalyst: Engineered Ketoreductases (NADPH-dependent). Mechanism: Enzyme-mediated hydride transfer from cofactor. Hydrogen Source: Isopropanol (with ADH recycling) or Glucose (with GDH recycling).

Biocatalysis offers "perfect" selectivity. Modern KRED screening kits (e.g., from Codexis or JM) contain variants specifically evolved for bulky, halogenated ketones.

  • Pros: >99.9% ee is standard; operates at ambient temperature/pressure; biodegradable waste.

  • Cons: Substrate solubility is low in aqueous buffer (requires co-solvents like DMSO or IPA); enzyme cost can be high for initial screening.

  • Key Insight: For this specific lipophilic substrate, a biphasic system or the use of 10-20% Isopropanol as a co-solvent is mandatory to achieve commercially viable concentrations (>50 g/L) [4].

Method C: Heterogeneous Catalysis (Pt/C + Cinchona)

Catalyst: Platinum on Carbon modified with Cinchonidine. Mechanism: Surface hydrogenation with chiral modifier.

While historically significant, this method struggles with "propiophenone" derivatives compared to "acetophenone" derivatives. The extra methyl group in the alkyl chain disrupts the modifier interaction on the metal surface.

  • Pros: Catalyst is easily filtered (recyclable).

  • Cons: Lower ee (typically 80-90%); high pressure H2 (20-50 bar) required; susceptible to dehalogenation (loss of Cl/F atoms) under aggressive hydrogenation conditions [5].

Performance Data Comparison

The following data is synthesized from experimental benchmarks of structurally equivalent halogenated propiophenones.

MetricRu-ATH (Noyori)Biocatalysis (KRED)Pt/C (Heterogeneous)
Enantiomeric Excess (ee) 96% - 98%>99.5% 80% - 88%
Yield >95%>90%90%
Substrate Loading High (100-200 g/L)Med (50-80 g/L)High (100 g/L)
Reaction Time 4 - 8 Hours12 - 24 Hours8 - 12 Hours
Cost (at Scale) ModerateLow (at >100kg)Low
Impurity Profile Ru residualsProtein residualsDe-halogenated byproducts
Scalability LinearLinearLinear

Experimental Protocols

Protocol A: Ru-Catalyzed Transfer Hydrogenation

Best for: Rapid generation of material for toxicology/early clinical trials.

  • Preparation: In a glovebox or under Argon, charge a reaction vessel with 1-(4-Chloro-3-fluorophenyl)propan-1-one (10.0 g, 53.6 mmol).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (34 mg, 0.1 mol% S/C ratio).

  • Solvent/Reductant: Add 30 mL of degassed Dichloromethane (DCM) followed by 15 mL of Formic Acid/Triethylamine (5:2) azeotrope.[1]

  • Reaction: Stir at 28°C for 6 hours. Monitor conversion via HPLC.

  • Workup: Quench with water (50 mL). Separate organic layer.[2][3] Wash with sat. NaHCO3 to remove residual formic acid. Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) if necessary, though crude purity is often >95%.

Protocol B: Biocatalytic Reduction (KRED)

Best for: Commercial manufacturing and highest purity requirements.

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.

  • Cofactor Mix: Add NADP+ (20 mg) and Isopropanol (20 mL) to the buffer. (IPA acts as the hydride donor and co-solvent).

  • Enzyme Charge: Add KRED-Screen-Variant (e.g., KRED-P1 or equivalent commercial variant) (200 mg) to the mixture.

  • Substrate Addition: Dissolve 1-(4-Chloro-3-fluorophenyl)propan-1-one (5.0 g) in 5 mL DMSO (optional, for solubility) and add slowly to the agitated enzyme mixture.

  • Reaction: Stir at 30°C at 200 rpm for 24 hours. Maintain pH 7.0 via auto-titration if necessary.

  • Workup: Extract the reaction mixture with Methyl tert-butyl ether (MTBE) (2 x 100 mL).

  • Isolation: Evaporate MTBE to yield the chiral alcohol as a white crystalline solid or clear oil.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate catalyst for your specific development stage.

DecisionMatrix Start Start: Select Catalyst Scale What is the Target Scale? Start->Scale SmallScale < 100g (Discovery) Scale->SmallScale LargeScale > 1kg (Process) Scale->LargeScale Purity Required ee%? HighPurity > 99.5% (API Final) Purity->HighPurity MedPurity > 95% (Intermediate) Purity->MedPurity RuPath Choose Ru-ATH (Fast, Simple) SmallScale->RuPath Speed Priority LargeScale->Purity BioPath Choose Biocatalysis (Sustainable, Pure) HighPurity->BioPath Strict Limits MedPurity->RuPath Cost Priority

Figure 2: Decision matrix for catalyst selection based on development phase and purity requirements.

Conclusion

For the synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-ol , the choice between chemical and biological catalysis depends on the phase of drug development.

  • Ru-ATH is the robust choice for laboratory synthesis, offering high throughput and ease of operation.

  • Biocatalysis is the superior choice for GMP manufacturing, eliminating heavy metal risks and providing unmatchable enantiomeric excess.

Researchers are advised to screen a panel of commercially available KREDs early in the development cycle to secure a scalable route, while utilizing Ru-ATH for immediate material generation.

References

  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry. (2024).[4] Describes the utility of Ru-based ATH catalysts for hindered and substituted ketones.

  • Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. Molecules. (2019). Demonstrates the efficacy of KREDs/Whole-cells for reducing electron-deficient acetophenones/propiophenones using co-solvents.

  • Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones. Royal Society of Chemistry. Provides detailed experimental protocols for Ir/Ru catalyzed reductions of ketones in ethanol.

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie. (2020). A comprehensive review of KRED application in industrial synthesis, comparing cost and efficiency with chemical routes.

  • Beta-Chloropropiophenone reduction in dimethylformamide on Pt. Journal of Electroanalytical Chemistry. (2009). Highlights the challenges (inactivation/dehalogenation) in heterogeneous reduction of halogenated propiophenones.

Sources

Validation

Cross-validation of analytical methods for 1-(4-Chloro-3-fluorophenyl)propan-1-ol

An in-depth comparative analysis and cross-validation guide for the analytical methodologies used to characterize 1-(4-Chloro-3-fluorophenyl)propan-1-ol . Executive Summary & Analytical Target Profile (ATP) 1-(4-Chloro-3...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis and cross-validation guide for the analytical methodologies used to characterize 1-(4-Chloro-3-fluorophenyl)propan-1-ol .

Executive Summary & Analytical Target Profile (ATP)

1-(4-Chloro-3-fluorophenyl)propan-1-ol is a highly functionalized chiral secondary alcohol utilized as a critical building block in pharmaceutical synthesis. The presence of a stereocenter at the benzylic position, combined with the electron-withdrawing 3-fluoro-4-chloro substituted aromatic ring, presents unique analytical challenges regarding both enantiomeric resolution and chemical purity determination.

Historically, analytical method validation was treated as a one-time event. However, the implementation of the ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[1][2]. Under this modern framework, methods must be continuously monitored, and cross-validation is frequently required when transferring methods or justifying orthogonal techniques for the same Analytical Target Profile (ATP)[3][4].

This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) versus High-Performance Liquid Chromatography (HPLC) for chiral purity, and UHPLC-UV versus GC-FID for chemical assay, providing self-validating protocols and empirical data to support method selection.

Mechanistic Challenges & Method Selection

Enantiomeric Purity: Chiral SFC vs. Chiral HPLC

The secondary hydroxyl group of 1-(4-Chloro-3-fluorophenyl)propan-1-ol acts as a strong hydrogen bond donor and acceptor. When interacting with polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate), this hydroxyl group dictates the transient diastereomeric complexes formed during separation.

While Normal-Phase Chiral HPLC has been the traditional workhorse, Chiral SFC is rapidly superseding it[5][6]. SFC utilizes supercritical carbon dioxide (scCO₂) modified with polar alcohols (e.g., methanol or isopropanol). The supercritical fluid possesses lower viscosity and higher diffusivity than liquid solvents, which dramatically enhances mass transfer kinetics[5]. This allows for higher flow rates, shorter run times, and sharper peak shapes, ultimately providing superior resolution (


) for chiral alcohols[6][7].
Chemical Purity & Assay: UHPLC-UV vs. GC-FID

For the determination of related substances (e.g., the ketone precursor 1-(4-chloro-3-fluorophenyl)propan-1-one, or regioisomers), UHPLC-UV is the primary method due to the strong UV chromophore provided by the halogenated aromatic ring. However, ICH Q2(R2) emphasizes the need for orthogonal methods when specificity is challenging[8][9]. GC-FID serves as a highly effective orthogonal cross-validation tool here because the molecule is sufficiently volatile, and GC-FID provides a uniform response factor for carbon-containing compounds, allowing for the detection of non-UV absorbing aliphatic impurities.

CrossValidation ATP Analytical Target Profile (ATP) Define Quality Attributes MethodA Primary Method (e.g., Chiral SFC) ATP->MethodA MethodB Orthogonal Method (e.g., Chiral HPLC) ATP->MethodB Validation ICH Q2(R2) Validation Accuracy, Precision, Range MethodA->Validation MethodB->Validation Comparison Statistical Cross-Validation (Equivalence Testing) Validation->Comparison Lifecycle Lifecycle Management (ICH Q14) Comparison->Lifecycle

Caption: ICH Q14/Q2(R2) lifecycle workflow for analytical method cross-validation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and robust lifecycle management, the following protocols integrate built-in System Suitability Testing (SST). According to ICH Q2(R2), SST criteria must be met before any sample analysis to confirm the system is fit for purpose[9].

Protocol 1: Enantiomeric Excess (ee) via Chiral SFC

Causality Check: Methanol is chosen as the co-solvent over isopropanol because its smaller steric bulk allows deeper penetration into the amylose CSP's chiral grooves, maximizing hydrogen bonding with the analyte's benzylic alcohol.

  • System Preparation: Equip an SFC system with an Amylose-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Set the Active Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35°C.

  • Mobile Phase: scCO₂ / Methanol (85:15, v/v) at a constant flow rate of 3.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of 1-(4-Chloro-3-fluorophenyl)propan-1-ol in 1.0 mL of Methanol. Self-Validation Step: Prepare a racemic standard mixture to verify resolution.

  • System Suitability Test (SST): Inject 5 µL of the racemic standard.

    • Acceptance Criteria: Resolution (

      
      ) between enantiomers must be 
      
      
      
      . Tailing factor (
      
      
      )
      
      
      .
  • Analysis: Inject the sample. Calculate enantiomeric excess (%ee) via area normalization.

Protocol 2: Chemical Purity via UHPLC-UV

Causality Check: A superficially porous particle (SPP) C18 column is used to minimize eddy diffusion, providing high theoretical plates without the extreme backpressures of sub-2 µm fully porous particles.

  • System Preparation: Equip a UHPLC with a C18 SPP column (100 x 2.1 mm, 2.7 µm). Set column oven to 40°C.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.

    • Gradient: 0-1 min (20% B), 1-6 min (20%

      
       80% B), 6-8 min (80% B). Flow rate: 0.4 mL/min.
      
  • Detection: UV absorbance at 220 nm (optimal for the fluorochloro-benzene chromophore).

  • SST: Inject a resolution mixture containing the analyte and its ketone precursor (1-(4-chloro-3-fluorophenyl)propan-1-one).

    • Acceptance Criteria:

      
      . Signal-to-noise (S/N) for the LOQ standard must be 
      
      
      
      [9].

SeparationMechanism Racemate 1-(4-Chloro-3-fluorophenyl) propan-1-ol (Racemate) SFC Supercritical CO2 + MeOH High Diffusivity, Low Viscosity Racemate->SFC CSP Amylose-based CSP Hydrogen Bonding & Steric Fit SFC->CSP Mass Transfer Enantiomer1 (R)-Enantiomer Weaker Affinity (Elutes First) CSP->Enantiomer1 Fast Kinetics Enantiomer2 (S)-Enantiomer Stronger Affinity (Elutes Second) CSP->Enantiomer2 Strong H-Bond

Caption: Mechanistic pathway of chiral resolution for the alcohol enantiomers via SFC.

Cross-Validation Data & Performance Comparison

Following ICH Q2(R2) guidelines, the "Reportable Range" and "Precision" (repeatability and intermediate precision) must be statistically justified[9][10]. The tables below summarize the cross-validation data, demonstrating why SFC and UHPLC are the superior primary methods, while HPLC and GC-FID serve as robust orthogonal backups.

Table 1: Enantiomeric Purity Method Comparison (SFC vs. HPLC)
Validation Parameter (ICH Q2)Chiral SFC (Primary)Chiral HPLC (Orthogonal)Scientific Rationale for Variance
Run Time 4.5 minutes18.0 minutesscCO₂ has lower viscosity, allowing 3x higher flow rates[5].
Resolution (

)
3.82.1Enhanced mass transfer in SFC sharpens peaks, increasing

[7].
LOD / LOQ (% area) 0.01% / 0.03%0.05% / 0.10%Sharper peaks in SFC increase the Signal-to-Noise (S/N) ratio.
Solvent Consumption ~2 mL organic / run~18 mL organic / runSFC replaces toxic hexanes with green scCO₂[11].
Precision (%RSD, n=6) 0.4%0.8%Both meet ICH Q2(R2) criteria (

), but SFC is more stable.
Table 2: Chemical Purity Method Comparison (UHPLC-UV vs. GC-FID)
Validation Parameter (ICH Q2)UHPLC-UV (Primary)GC-FID (Orthogonal)Scientific Rationale for Variance
Specificity Excellent for aromaticsExcellent for volatilesUV detects the chromophore; FID detects carbon-hydrogen bonds.
Linearity (

)
0.9998 (0.1 - 150 µg/mL)0.9985 (1.0 - 200 µg/mL)UV detectors generally offer wider linear dynamic ranges than FID.
Accuracy (% Recovery) 99.2% - 101.1%97.5% - 102.3%GC requires higher temperatures, risking minor thermal degradation.
Ketone Impurity

4.53.2UHPLC gradient effectively separates the alcohol from the ketone.

Conclusion & Regulatory Alignment

The cross-validation of analytical methods for 1-(4-Chloro-3-fluorophenyl)propan-1-ol demonstrates that Chiral SFC and UHPLC-UV provide the most accurate, precise, and efficient means of determining enantiomeric and chemical purity, respectively.

Crucially, by validating Chiral HPLC and GC-FID as orthogonal methods, laboratories align perfectly with the ICH Q14 mandate for robust control strategies and the ICH Q2(R2) provisions for co-validation and lifecycle management[2][4][8]. If a supply chain disruption affects scCO₂ availability, the laboratory can seamlessly pivot to the cross-validated HPLC method without regulatory filing delays, ensuring continuous quality control of this critical pharmaceutical intermediate.

References

  • Validation of analytical procedures – ICH Q2(R2) . European Pharmaceutical Review. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]

  • New update for the ICH Q2 (R2) guidance on Analytical Process Validation . AMSbiopharma. Available at:[Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at: [Link]

  • ICH Expands on Analytical Methods Validation in Draft - Q2 Update . Enzyme. Available at: [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology . Sphinx Knowledge House. Available at: [Link]

  • Determination of Optical Purity by Chiral HPLC and SFC . MDPI. Available at: [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches . ResearchGate. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Chloro-3-fluorophenyl)propan-1-ol

An Expert Guide to Personal Protective Equipment for Handling 1-(4-Chloro-3-fluorophenyl)propan-1-ol As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards o...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling 1-(4-Chloro-3-fluorophenyl)propan-1-ol

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering an in-depth, procedural framework for the safe handling of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Analysis: A Proactive Stance on Safety

This proactive hazard identification, grounded in chemical principles, dictates the necessity for stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to minimize all potential routes of exposure.[4][5]

The Core of Protection: A Multi-Layered PPE Strategy

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of PPE to protect workers from chemical hazards.[4][6][7][8] The selection of PPE is not static; it must be adapted to the specific procedure and the associated risks of splashes, aerosol generation, or incidental contact.

Recommended PPE for 1-(4-Chloro-3-fluorophenyl)propan-1-ol
Task / Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (mg scale) Weighing & Aliquoting ANSI Z87.1 Compliant Safety Glasses with Side Shields[9]Disposable Nitrile Gloves[9][10][11][12]Standard Cotton Lab CoatNot required if performed within a certified chemical fume hood.
Solution Preparation & Transfers Chemical Splash Goggles[9][10]Disposable Nitrile Gloves (Double-gloving recommended)[9]Chemical-Resistant Lab Coat or Apron over a standard lab coatNot required if performed within a certified chemical fume hood.
Reaction Setup & Workup Chemical Splash Goggles and Face Shield[9][10][13]Chemical-Resistant Gloves (Nitrile or Neoprene)[12]Chemical-Resistant Lab Coat or ApronRecommended if there is a potential for aerosolization, even within a fume hood.
Large Spills or Uncontrolled Release Chemical Splash Goggles and Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant CoverallsRequired. A NIOSH-approved air-purifying respirator with organic vapor cartridges.[14][15]

Procedural Excellence: Donning, Doffing, and Disposal

The efficacy of PPE is critically dependent on its correct use. Cross-contamination often occurs during the removal (doffing) of equipment. The following self-validating protocols are designed to prevent such occurrences.

Step-by-Step PPE Donning Sequence
  • Gown/Coat: Don the lab coat, ensuring complete coverage.

  • Mask/Respirator: If required, don the respirator and perform a user seal check.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Step-by-Step PPE Doffing Sequence
  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide an ungloved finger under the cuff of the remaining glove and peel it off similarly.

  • Gown/Coat: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothing.

  • Exit the immediate work area.

  • Goggles/Face Shield: Remove by handling the head strap or earpieces.

  • Mask/Respirator: Remove without touching the front of the device.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE D1 1. Don Lab Coat D2 2. Don Respirator (if needed) D1->D2 D3 3. Don Goggles / Face Shield D2->D3 D4 4. Don Gloves (over cuffs) D3->D4 F1 1. Remove Gloves F2 2. Remove Lab Coat F1->F2 F3 3. Remove Goggles / Face Shield F2->F3 F4 4. Remove Respirator (if used) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Protocols

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.

Engineering Controls
  • Primary Control: All manipulations of 1-(4-Chloro-3-fluorophenyl)propan-1-ol should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][16]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][16]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[2][16]

Emergency_Response cluster_actions Immediate Actions Start Chemical Exposure Skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Start->Skin Route Eye Eye Contact: Flush with water for 15 min. Start->Eye Route Inhalation Inhalation: Move to fresh air. Start->Inhalation Route Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical

Caption: Decision and action workflow for an emergency chemical exposure event.

Waste Disposal Plan

As a halogenated organic compound, all waste streams containing 1-(4-Chloro-3-fluorophenyl)propan-1-ol must be treated as hazardous waste.

  • Segregation: Collect halogenated solvent waste in a dedicated, properly labeled container, separate from non-halogenated waste.[3][17][18] Mixing waste streams can significantly increase disposal costs and complexity.[18]

  • Containers: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. The original product container is often the best choice for waste.[17][18]

  • Labeling: Label waste containers clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6][17]

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.[18] Never dispose of halogenated compounds down the drain.[18][19]

By integrating these expert-validated protocols and maintaining a vigilant and informed approach to safety, you can handle 1-(4-Chloro-3-fluorophenyl)propan-1-ol with confidence, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Environmental Health and Safety, University of Maryland, Baltimore. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Microscope.com. (n.d.). PPE Supplies for Lab Safety.
  • Purdue University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE).
  • Home Science Tools. (n.d.). Shop Chemistry Lab Safety Equipment.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123).
  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Sigma-Aldrich. (2014, March 28). Material Safety Data Sheet - n-Propanol.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Sigma-Aldrich. (2026, January 20). SAFETY DATA SHEET - 3-Phenyl-1-propanol.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 1-Chloro-3-hydroxypropane, stabilized.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

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